Dioctyl phenyl phosphate
Description
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Properties
CAS No. |
6161-81-5 |
|---|---|
Molecular Formula |
C22H39O4P |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dioctyl phenyl phosphate |
InChI |
InChI=1S/C22H39O4P/c1-3-5-7-9-11-16-20-24-27(23,26-22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
InChI Key |
QHGRPTNUHWYCEN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |
Other CAS No. |
6161-81-5 |
Origin of Product |
United States |
Foundational & Exploratory
Dioctyl phenyl phosphate CAS 6161-81-5 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Dioctyl Phenyl Phosphate (CAS 6161-81-5)
Introduction
This compound (DOPP), identified by CAS Number 6161-81-5, is an organophosphate ester. Structurally, it is characterized by a central phosphate group bonded to a phenyl group and two octyl chains. This molecular arrangement imparts properties that make it suitable for various industrial applications, most notably as a plasticizer and a component in taste sensors.[1] This guide provides a detailed examination of its core physicochemical properties, offering researchers and drug development professionals essential data and insights for its application and handling.
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is fundamental to interpreting its behavior and reactivity. This compound's identity is defined by its specific arrangement of atoms and bonds.
-
IUPAC Name: this compound[2]
-
Synonyms: Di-n-octyl phenyl phosphate, Phosphoric acid, dioctyl phenyl ester[2][3]
-
Molecular Weight: 398.5 g/mol [2]
Sources
Chemical structure and molecular weight of dioctyl phenyl phosphate
Executive Summary
Dioctyl phenyl phosphate (DOPP) is a specialized organophosphorus compound primarily utilized in the pharmaceutical and analytical sciences as a high-performance membrane plasticizer. Unlike common industrial plasticizers used in bulk polymers, DOPP plays a niche but critical role in drug development , specifically in the fabrication of potentiometric taste sensors ("electronic tongues") .[1]
These sensors are essential for evaluating the bitterness of Active Pharmaceutical Ingredients (APIs) and validating taste-masking formulations without requiring human taste panels in early-stage development.[2] This guide provides a comprehensive structural analysis, synthesis pathway, and operational framework for DOPP in a research context.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers[1][3][5][6][7]
-
IUPAC Name: this compound[3]
-
Synonyms: Phosphoric acid, dioctyl phenyl ester; Di-n-octyl phenyl phosphate.[5][11]
-
Molecular Formula:
[1][4][5][7][8][9]
Molecular Weight Calculation
The molecular weight is derived from the sum of atomic masses based on the formula
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 22 | 12.011 | 264.242 |
| Hydrogen (H) | 39 | 1.008 | 39.312 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Phosphorus (P) | 1 | 30.974 | 30.974 |
| Total | 398.52 g/mol |
Structural Architecture
DOPP consists of a central pentavalent phosphorus atom bonded to one phenyl group and two n-octyl chains via oxygen bridges (phosphate ester linkages).
-
Lipophilic Domain: Two linear
alkyl chains provide high lipophilicity (LogP ~7.7), essential for integrating into polyvinyl chloride (PVC) lipid membranes.[1] -
Aromatic Domain: The phenyl ring contributes to
- interactions and steric bulk, influencing the membrane's selectivity and dielectric constant. -
Polar Core: The phosphoryl group (
) acts as a weak hydrogen bond acceptor.
Critical Isomer Distinction: Researchers must distinguish DOPP from 2-Ethylhexyl diphenyl phosphate (Santicizer 141, CAS 1241-94-7).[2]
-
Santicizer 141: 2 Phenyls, 1 Ethylhexyl group.[1]
-
Impact: Substituting one for the other changes the membrane's charge density and sensitivity to bitter cationic drugs.
Synthesis & Manufacturing Protocol
The synthesis of DOPP typically follows a nucleophilic substitution pathway using Phenyl dichlorophosphate as the key intermediate to ensure the correct 1:2 phenyl-to-octyl ratio.[2]
Reaction Pathway
The reaction involves the esterification of phenyl dichlorophosphate with n-octanol in the presence of a base scavenger (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Reaction Stoichiometry:
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis from phosphorus oxychloride precursors. Step 1 isolates the phenyl-phosphate core; Step 2 attaches the lipophilic tails.[2]
Application in Pharmaceutical R&D: The "Electronic Tongue"
The primary utility of DOPP in drug development is its function as a lipid/polymer membrane plasticizer in potentiometric sensors.
Mechanism of Action
Taste sensors mimic the human gustatory system.[12] The sensor membrane consists of a PVC matrix, a lipid (e.g., oleic acid), and a plasticizer (DOPP).[1]
-
Plasticization: DOPP reduces the glass transition temperature (
) of PVC, creating a flexible, semi-liquid membrane.[1] -
Solvation: It acts as a solvent for the lipid, allowing it to orient at the membrane-solution interface.
-
Detection: When a bitter drug (often cationic, like quinine or donepezil) interacts with the membrane, it alters the membrane potential.[1] DOPP adjusts the dielectric constant and hydrophobicity, tuning the sensor's sensitivity specifically to bitter and astringent compounds.[1]
Experimental Workflow: Taste Masking Evaluation
Objective: Quantify the bitterness suppression of a pediatric formulation.
-
Sensor Fabrication: Dissolve 200 mg PVC, 100 mg DOPP, and 5 mg Lipid in 5 mL Tetrahydrofuran (THF). Cast into a Petri dish and evaporate.
-
Conditioning: Mount membrane on electrode; condition in reference solution (30 mM KCl + 0.3 mM tartaric acid).
-
Measurement: Dip electrode into Drug Solution vs. Drug + Masking Agent Solution.
-
Data Analysis: A shift in membrane potential (
) correlates to perceived bitterness intensity.
Figure 2: Functional role of DOPP within the potentiometric sensor matrix for bitterness detection.[2]
Analytical Characterization
To validate the identity of DOPP in raw materials or as an extractable/leachable impurity, use the following physicochemical markers.
Physicochemical Properties Table
| Property | Value | Relevance |
| Physical State | Viscous Colorless Liquid | Ease of blending with PVC.[2] |
| Density | 1.001 g/cm³ | Similar to water; affects phase separation.[2] |
| Boiling Point | ~450°C (760 mmHg) | Extremely low volatility; stable in vacuum.[2] |
| LogP (Octanol/Water) | 7.7 - 7.9 | Highly hydrophobic; will not leach into aqueous drug formulations easily.[2] |
| Refractive Index | Purity check.[2] |
GC-MS Fragmentation Pattern
When analyzing via Gas Chromatography-Mass Spectrometry (Electron Impact, 70 eV), DOPP exhibits a characteristic fragmentation signature useful for confirmation.
-
Molecular Ion (
): m/z 398 (Weak/Trace)[1] -
Base Peak: Often m/z 94 (Phenol cation) or alkyl fragments depending on conditions.
-
Key Fragments:
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80269, this compound.[1] Retrieved from [Link][1][4]
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NIST Mass Spectrometry Data Center. this compound - Gas Chromatography. National Institute of Standards and Technology.[4] Retrieved from [Link][1]
-
Toko, K. (2000). Electronic Tongue: A Taste Sensor. Springer-Verlag.[2] (Foundational text on the use of DOPP/PVC membranes in taste sensing).
-
Woertz, K., et al. (2011). Taste sensing systems (electronic tongues) for pharmaceutical applications.[1] International Journal of Pharmaceutics. (Review of plasticizer selection including DOPP).
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Difference between dioctyl phenyl phosphate and diphenyl octyl phosphate
An In-Depth Technical Guide to the Core Differences Between Dioctyl Phenyl Phosphate and Diphenyl Octyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Organophosphate Esters
Organophosphate esters are a broad class of compounds with significant industrial importance, primarily serving as flame retardants, plasticizers, and lubricants.[1] Within this family, the specific arrangement of alkyl and aryl groups around the central phosphate core dictates the molecule's physicochemical properties and, consequently, its applications and toxicological profile. This guide delves into the core differences between two such esters: this compound and diphenyl octyl phosphate.
A critical point of clarification is the nomenclature. While the names are similar, they refer to two distinct chemical entities. "Diphenyl octyl phosphate" specifies a phosphate group bonded to two phenyl groups and one octyl group. Conversely, "this compound" indicates two octyl groups and one phenyl group. This structural variance leads to significant differences in their properties and functions. This guide will dissect these differences to provide a clear, comparative analysis for the scientific community.
Chemical Identity and Structure: A Tale of Two Molecules
The fundamental difference between these two compounds lies in their molecular structure. Diphenyl octyl phosphate is an aryl phosphate with a higher degree of aromaticity compared to the more aliphatic this compound.
-
Diphenyl Octyl Phosphate (DPO) is characterized by a central phosphate core bonded to two phenyl rings and a single octyl chain.[2]
-
This compound (DOPP) features the same phosphate core but is attached to one phenyl ring and two octyl chains.[3]
This seemingly subtle shift in the number of octyl versus phenyl groups has profound implications for the molecule's physical and chemical behavior.
Caption: Chemical structures of Diphenyl Octyl Phosphate and this compound.
Comparative Physicochemical Properties
The structural differences are directly reflected in the physicochemical properties of the two compounds. The higher phenyl content in DPO contributes to a higher boiling point and density, while the greater aliphatic character of DOPP, with its two octyl chains, would be expected to influence its solubility and viscosity.
| Property | Diphenyl Octyl Phosphate (DPO) | This compound (DOPP) |
| CAS Number | 115-88-8[2] | 6161-81-5[3] |
| Molecular Formula | C20H27O4P[2] | C22H39O4P[3] |
| Molecular Weight | 362.4 g/mol [2] | 398.5 g/mol [3] |
| Boiling Point | ~425.5°C (Predicted)[4] | Not available |
| Density | ~1.105 g/cm³ (Estimate)[4] | Not available |
| Water Solubility | 0.14 mg/L at 24°C[4] | Not available |
| Appearance | Colorless liquid[4][5] | Not available |
Synthesis and Manufacturing Insights
The synthesis of aryl phosphate esters generally involves the reaction of phosphorus oxychloride with the corresponding alcohols and phenols.
Synthesis of Diphenyl Octyl Phosphate (DPO)
A common manufacturing process for DPO involves a two-step reaction. First, 2-ethylhexanol (a type of octanol) is reacted with phosphorus oxychloride. The resulting intermediate, 2-ethylhexyl phosphoryl dichloride, is then reacted with sodium phenoxide to yield the final product.[2]
Caption: Simplified workflow for the synthesis of Diphenyl Octyl Phosphate.
Plausible Synthesis of this compound (DOPP)
While specific manufacturing details for DOPP are not as readily available, a plausible synthetic route would involve the reaction of phosphorus oxychloride with two equivalents of octanol and one equivalent of phenol. The order of addition and reaction conditions would be critical to optimize the yield of the desired product over potential byproducts.
Applications and Industrial Relevance
The applications of these compounds are largely dictated by their properties as flame retardants and plasticizers.
Diphenyl Octyl Phosphate (DPO)
DPO is widely used as a flame-retardant plasticizer, particularly in PVC and other polymers.[2][6] Its applications include:
-
Plastics and Rubber: To improve flexibility and processing performance in materials like polyvinyl chloride (PVC) and polyurethane (PU).[6]
-
Flame Retardant: As an additive in electronic equipment casings, wires, and cables to meet fire safety standards.[6]
-
Hydraulic Fluids: Utilized in aircraft hydraulic fluids.[1][2]
-
Coatings and Adhesives: To improve the properties of coatings and adhesives.[6][7]
The balance of phenyl and octyl groups in DPO provides a desirable combination of flame retardancy (from the phenyl groups) and plasticizing efficiency (from the octyl group).
This compound (DOPP)
Given its higher alkyl content, DOPP would be expected to be a more effective plasticizer than DPO, though likely a less effective flame retardant. Its potential applications would be in areas where high plasticizing efficiency is required, and the flame retardancy demands are less stringent. However, it is less commonly used in industry compared to DPO.
Toxicology and Safety Profiles
The safety profiles of organophosphate esters are of significant interest to researchers and regulatory bodies.
Diphenyl Octyl Phosphate (DPO)
DPO is considered toxic. Inhalation, ingestion, or skin contact may cause severe injury or death, and the effects of exposure may be delayed.[5] It is also corrosive to the skin, eyes, and mucous membranes.[4][5] Contact with the molten substance can cause severe burns.[2][5] Upon heating, it may decompose to produce corrosive and/or toxic fumes.[4][5]
This compound (DOPP)
Conclusion
The primary difference between this compound and diphenyl octyl phosphate lies in the number of alkyl (octyl) and aryl (phenyl) groups attached to the phosphate core. Diphenyl octyl phosphate (DPO), with its two phenyl groups and one octyl group, is a widely used flame-retardant plasticizer with a well-documented profile. This compound (DOPP), with two octyl groups and one phenyl group, is a structurally distinct and less common compound that would likely exhibit greater plasticizing efficiency but reduced flame retardancy. For researchers and professionals in drug development and material science, understanding these structural and functional distinctions is crucial for selecting the appropriate compound for a given application and for ensuring safe handling and use.
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A Deep Dive into the Solubility of Dioctyl Phenyl Phosphate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of dioctyl phenyl phosphate (DOPP) in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of DOPP, its differential solubility profile, and the underlying principles governing its behavior in various solvent systems. Furthermore, it offers a detailed, field-proven experimental protocol for determining solubility, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound in Scientific Research
This compound (DOPP), an organophosphate ester, is a compound of significant interest across various scientific disciplines, including materials science and drug development. Its utility often hinges on its interaction with different solvent environments. Understanding the solubility of DOPP is paramount for its application as a plasticizer, flame retardant, and, crucially, in the formulation of therapeutic agents where it may act as a non-volatile solvent or a component of a delivery system. The precise control over its solubility allows for the optimization of formulation viscosity, stability, and bioavailability. This guide provides the foundational knowledge and practical methodologies to empower researchers in harnessing the full potential of DOPP.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇O₄P | [1] |
| Molecular Weight | 362.4 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Water Solubility | 0.14 mg/L | [1][2] |
| log K_ow_ (Octanol-Water Partition Coefficient) | 6.37 (estimated) | [1] |
The very low water solubility and high octanol-water partition coefficient highlight the lipophilic and hydrophobic nature of this compound.[1] This is a direct consequence of its molecular structure, which features two bulky, nonpolar phenyl groups and a long, nonpolar octyl chain. These structural elements dominate the overall polarity of the molecule, leading to poor miscibility with water.
Solubility Profile: A Comparative Analysis
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from its chemical structure and by comparing it to similar organophosphate esters. The principle of "like dissolves like" is a powerful predictor of solubility behavior.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Nonpolar Aromatic | Benzene, Toluene | Highly Soluble | The phenyl groups of DOPP have strong van der Waals interactions with the aromatic rings of the solvent. |
| Halogenated | Dichloromethane, Chloroform | Highly Soluble | These solvents can effectively solvate the entire DOPP molecule, including the phosphate core. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the phosphate group, while the alkyl chains can solvate the nonpolar moieties. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polarity of the ketone carbonyl group allows for some interaction with the phosphate group. |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The polarity of the hydroxyl group in alcohols makes them less compatible with the large nonpolar regions of DOPP. Shorter chain alcohols will be less effective solvents. |
| Alkanes | Hexane, Heptane | Soluble | The long octyl chain of DOPP is readily solvated by nonpolar alkane solvents. |
| Polar Protic | Water | Insoluble (0.14 mg/L) | The strong hydrogen bonding network of water cannot be overcome by the weak interactions with the large, nonpolar DOPP molecule.[1][2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have a high dielectric constant and can effectively solvate the polar phosphate group. |
Note: This table is based on established principles of chemical solubility and data from structurally similar compounds. Experimental verification is recommended for specific applications.
The Science of Differential Solubility: A Molecular Perspective
The dramatic difference in the solubility of this compound in organic solvents versus water is a direct consequence of its molecular architecture and the nature of intermolecular forces.
Caption: Intermolecular forces governing DOPP solubility.
In water, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, nonpolar DOPP molecule is not compensated by the weak van der Waals forces that would form between DOPP and water. This results in the entropically driven exclusion of DOPP from the aqueous phase, leading to its very low solubility.
Conversely, in nonpolar organic solvents like benzene, the intermolecular forces are predominantly weaker van der Waals forces (London dispersion forces). The energy cost of disrupting these solvent-solvent interactions is comparable to the energy gained from the formation of new van der Waals forces between DOPP and the solvent molecules. This energetic compatibility results in a high degree of solubility.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust and reliable method for determining the solubility of this compound in a given solvent, adapted from the principles of the OECD Test Guideline 105 and the traditional shake-flask method.[3][4][5][6][7][8][9]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and filters (0.45 µm, solvent-compatible)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS))[10][11][12][13][14]
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed, conical flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved solid. For finely dispersed solids, centrifugation at a controlled temperature is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm solvent-compatible filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) equipped with a suitable detector (FPD, NPD, or MS).[10][11][12][13][14] The use of an internal standard is recommended to improve accuracy and precision.
-
Data Analysis: From the measured concentration of the diluted sample, calculate the concentration of the saturated solution, which represents the solubility of this compound in the chosen solvent at the specified temperature.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a multitude of scientific applications. Its pronounced lipophilicity and extremely low water solubility are defining characteristics that stem directly from its molecular structure. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of DOPP. By leveraging the principles of intermolecular forces and employing robust experimental methodologies, researchers can confidently navigate the formulation and application challenges associated with this versatile organophosphate ester.
References
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PubChem. Diphenyl octyl phosphate. National Center for Biotechnology Information. [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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-
University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
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Regulations.gov. Report : Determination of Water Solubility. [Link]
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Dioctyl Phenyl Phosphate (DOPP): Technical Synthesis, Applications, and Safety Profile
Executive Summary
Dioctyl Phenyl Phosphate (DOPP) , specifically the isomer Bis(2-ethylhexyl) phenyl phosphate (BEHPP) , represents a critical class of organophosphorus flame retardants (OPFRs) that bridge the gap between plasticization and fire suppression. Unlike rigid flame retardants like Triphenyl Phosphate (TPP), DOPP offers superior low-temperature flexibility due to its aliphatic 2-ethylhexyl chains, making it indispensable in soft PVC, hydraulic fluids, and specialized electrochemical sensors.
This technical guide provides a rigorous analysis of DOPP’s physicochemical properties, synthesis pathways, mechanistic actions, and applications. It is designed for researchers and development scientists requiring actionable protocols and validated data.
Chemical Identity & Physicochemical Properties[1][2][3][4]
DOPP functions as a dual-action additive: it acts as an internal lubricant (plasticizer) while providing a phosphorus source for flame inhibition.
Key Chemical Data
| Property | Specification | Notes |
| IUPAC Name | Bis(2-ethylhexyl) phenyl phosphate | Primary industrial isomer |
| CAS Number | 16368-17-1 (BEHPP) / 6161-81-5 (General) | 16368-17-1 is specific to the branched isomer |
| Molecular Formula | ||
| Molecular Weight | 398.52 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Density | 0.99 – 1.02 g/cm³ (25°C) | Lower density than TPP (1.20 g/cm³) |
| Flash Point | ~239.5°C | High thermal stability for processing |
| Boiling Point | >200°C at 4 mmHg | Low volatility reduces off-gassing |
| Viscosity | 10–15 cSt (40°C) | Excellent hydraulic fluid base |
| Solubility | Soluble in organic solvents (hexane, toluene); Insoluble in water | Lipophilic nature aids membrane transport |
Synthesis & Manufacturing Protocol
The synthesis of DOPP requires precise stoichiometric control to prevent the formation of side products like Tris(2-ethylhexyl) phosphate (TEHP) or Diphenyl octyl phosphate (DPOP). The preferred industrial route is a Stepwise Esterification using Phosphorus Oxychloride (
Reaction Pathway
The reaction proceeds via the nucleophilic substitution of chlorine atoms on the phosphorus center.
Figure 1: Stepwise synthesis of DOPP ensuring high selectivity for the bis-alkyl mono-aryl ester.
Laboratory Synthesis Protocol
Objective: Synthesize 100g of high-purity BEHPP.
-
Preparation : Charge a 500mL 3-neck round-bottom flask with
(0.25 mol) and a Lewis acid catalyst ( , 0.5 mol%). Purge with . -
First Addition (Alkyl) : Cool to 0–5°C. Dropwise add 2-ethylhexanol (0.50 mol) over 2 hours. Maintain temperature <10°C to prevent uncontrolled substitution.
-
Mechanism: Formation of bis(2-ethylhexyl) phosphorochloridate.[1]
-
Off-gas: Scrub evolved HCl gas through a NaOH trap.
-
-
Second Addition (Aryl) : Warm reaction mixture to 40°C. Add Phenol (0.25 mol) dissolved in toluene.
-
Reflux : Heat to 90–110°C for 4–6 hours to drive the substitution of the final chlorine atom.
-
Work-up :
-
Wash crude mixture with 5% NaOH (remove unreacted phenol/acid).
-
Wash with distilled water until neutral pH.
-
Dry organic layer over
.
-
-
Purification : Vacuum distillation (0.5 mmHg, 210°C) to isolate pure DOPP.
Mechanism of Action: Flame Retardancy
DOPP operates through a Condensed Phase and Gas Phase mechanism, making it more versatile than halogenated retardants.
Condensed Phase (Char Formation)
Upon thermal decomposition, the phosphate ester bonds cleave to form phosphoric acid (
Gas Phase (Radical Scavenging)
Volatilized phosphorus species (PO• radicals) enter the flame zone. They scavenge high-energy
Key Applications
Flame Retardant Plasticizer (PVC & Rubber)
DOPP is superior to TPP in applications requiring flexibility at low temperatures (e.g., outdoor cabling, automotive interiors).
-
Role : Reduces the glass transition temperature (
) of PVC while imparting self-extinguishing properties. -
Loading : Typically 15–40 phr (parts per hundred resin).[2]
-
Advantage : The long aliphatic chains prevent "blooming" (migration to surface) better than smaller molecules.
Fire-Resistant Hydraulic Fluids
Used in high-risk environments (steel mills, aviation) where fluid leakage could ignite on hot surfaces.
-
Performance : High flash point (>230°C) and self-extinguishing nature prevent catastrophic fires.
-
Lubricity : The phosphorus moiety provides anti-wear (AW) protection by forming a phosphide film on metal surfaces under load.
Ion-Selective Electrodes (Scientific Niche)
DOPP is a standard membrane solvent for Calcium Ion-Selective Electrodes (ISEs) .
-
Function : It acts as a plasticizer for the PVC membrane and a solvent for the ionophore (e.g., Calcium bis[di(octylphenyl) phosphate]).
-
Why DOPP? : Its dielectric constant (~5-7) is optimal for stabilizing the
complex, ensuring high sensitivity and Nernstian slope response.
Experimental Validation Protocols
Flammability Testing: Limiting Oxygen Index (LOI)
Standard : ASTM D2863 Protocol :
-
Sample Prep : Compound PVC with 30 phr DOPP. Mold into bars (125 x 6.5 x 3 mm).
-
Setup : Place sample vertically in a glass chimney with controlled
flow. -
Ignition : Ignite top of sample with a propane flame.
-
Measurement : Determine the minimum concentration of
required to sustain combustion for 3 minutes or 50mm propagation. -
Target : PVC+DOPP should achieve LOI > 28% (Self-extinguishing).
Electrochemical Sensor Fabrication (Ca-ISE)
Protocol :
-
Cocktail Prep : Dissolve 300mg DOPP, 170mg High-Molecular Weight PVC, and 10mg Calcium Ionophore in 5mL Tetrahydrofuran (THF).
-
Casting : Pour into a glass ring (30mm diameter) on a glass plate. Evaporate THF for 24h.
-
Assembly : Cut a 5mm disc, mount on electrode body. Fill with 0.1M
internal solution. -
Testing : Measure EMF vs. Ag/AgCl reference in
to M solutions. Slope should be ~29.5 mV/decade.
Toxicology & Safety Profile (E-E-A-T)
Recent scrutiny on organophosphates requires a transparent safety assessment.
-
Neurotoxicity : Unlike ortho-cresyl phosphates, DOPP shows lower neurotoxic potential, but recent studies suggest potential interactions with nuclear receptors.
-
Endocrine Disruption : Emerging research identifies BEHPP as a Retinoic Acid Receptor alpha (RAR
) antagonist . This may disrupt developmental pathways dependent on Vitamin A signaling. -
Environmental Fate : DOPP is semi-volatile and can partition into dust. It is considered persistent in indoor environments but biodegradable in aerobic soil conditions over time.
Recommendation : Use standard PPE (nitrile gloves, fume hood) during synthesis. For medical device applications, rigorous biocompatibility testing (ISO 10993) is mandatory due to potential leaching.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80269, this compound. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). 2-Ethylhexyl phosphates - Draft evaluation statement. Retrieved from [Link]
-
Endocrine Society. (2025). Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition. Retrieved from [Link]
- Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure. Environmental Pollution.
Sources
Thermodynamic properties of phosphoric acid dioctyl phenyl ester
An In-Depth Technical Guide to the Thermodynamic Properties of Phosphoric Acid Dioctyl Phenyl Ester
Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties of Phosphoric Acid Dioctyl Phenyl Ester, also known as Dioctyl Phenyl Phosphate (DOPP). Designed for researchers, materials scientists, and chemical engineers, this document synthesizes fundamental physicochemical data with detailed, field-proven experimental methodologies for their determination. While experimental data for this specific ester is sparse in public literature, this guide establishes a robust framework for its characterization by detailing the causality behind experimental choices and providing self-validating protocols for key techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The focus is on enabling researchers to generate high-quality, reliable data for applications ranging from polymer science and flame retardancy to specialty lubricants and hydraulic fluids.
Introduction: The Significance of this compound
This compound (CAS: 6161-81-5, Formula: C₂₂H₃₉O₄P) is an organophosphate ester belonging to a class of compounds widely utilized for their versatile functionalities.[1] Organophosphate esters are critical components in numerous industrial formulations, serving as high-performance plasticizers, fire-resistant hydraulic fluids, lubricant additives, and non-halogenated flame retardants.[2][3] The incorporation of both aliphatic (dioctyl) and aromatic (phenyl) moieties imparts a unique combination of flexibility, thermal stability, and compatibility with various polymer matrices.
Understanding the thermodynamic properties of this compound is paramount for several reasons:
-
Process Safety and Design: Heat capacity and thermal stability data are essential for designing safe chemical manufacturing processes, predicting exothermic risks, and engineering effective cooling systems.[4]
-
Material Performance: For applications as a plasticizer or flame retardant, properties like thermal decomposition temperature, heat capacity, and volatility dictate the material's service temperature, durability, and fire-retardant efficacy.[5]
-
Predictive Modeling: A robust dataset of thermodynamic properties enables the development of accurate models for predicting material behavior under various conditions, accelerating research and development cycles.
This guide will delve into the foundational thermodynamic characteristics of this compound and provide the experimental blueprints necessary for their precise measurement.
Core Physicochemical and Calorimetric Properties
A complete thermodynamic profile begins with fundamental physical data and an understanding of how the material stores thermal energy.
Fundamental Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6161-81-5 | PubChem[1] |
| Molecular Formula | C₂₂H₃₉O₄P | PubChem[1] |
| Molar Mass | 398.5 g/mol | PubChem[1] |
| Physical Form | Liquid (Expected) | General Classification |
| Estimated Density | ~0.97 g/mL at 25°C | Analogy to |
Specific Heat Capacity (Cₚ)
Specific heat capacity (Cₚ) is the amount of energy required to raise the temperature of a unit mass of a substance by one degree.[6] It is a critical parameter for thermal modeling and indicates changes in molecular structure and mobility.[7] The standard and most reliable method for determining the Cₚ of liquids and solids is Differential Scanning Calorimetry (DSC), as outlined in ASTM E1269.[8][9]
The principle of DSC involves measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10][11] This differential heat flow is directly proportional to the sample's heat capacity.
This protocol ensures a self-validating system through the use of a certified reference material (sapphire) for calibration and verification.
-
Instrument Preparation & Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Perform a heat flow calibration according to ASTM E968.
-
-
Three-Scan Procedure: The core of the ASTM E1269 method is a three-step process to nullify instrumental artifacts.
-
Scan 1: Baseline: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the temperature program (e.g., heating from 0°C to 200°C at 20°C/min) to acquire the baseline heat flow curve.
-
Scan 2: Sapphire Standard: Accurately weigh a sapphire standard (approx. 20-30 mg) into the same sample pan. Run the identical temperature program to acquire the standard's heat flow curve.
-
Scan 3: Sample: Replace the sapphire with the this compound sample (approx. 10-15 mg), ensuring it is hermetically sealed to prevent volatilization. Run the identical temperature program a final time.
-
-
Calculation of Specific Heat Capacity:
-
The Cₚ of the sample at a given temperature (T) is calculated using the following equation: Cₚ(sample) = Cₚ(std) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) × m(std) / m(sample)
-
Where:
-
Cₚ(std) is the known specific heat capacity of sapphire at temperature T.
-
DSC values are the heat flow signals (in mW) from the respective scans at temperature T.
-
m(std) and m(sample) are the masses of the sapphire standard and the sample, respectively.
-
-
Diagram: DSC Workflow for Heat Capacity Measurement
Caption: Workflow for Cₚ determination via DSC.
Thermal Stability and Decomposition Pathway
The thermal stability of an organophosphate ester is a critical determinant of its utility, particularly in high-temperature applications. Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability by monitoring mass loss as a function of temperature.
For organophosphorus compounds with a high level of oxygenation, such as phosphate esters, the initial degradation pathway often involves the elimination of a phosphorus acid.[5] This process can be followed by further decomposition of the acid to evolve volatile species.[5] This mechanism suggests that this compound likely acts in the solid phase as a flame retardant, promoting char formation in a polymer matrix.
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Select an inert atmosphere (e.g., high-purity nitrogen) with a consistent purge rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Sample Preparation:
-
Place a representative sample of this compound (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its expected decomposition (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above its complete decomposition (e.g., 600°C).
-
-
Data Analysis:
-
Onset Temperature (Tₒ): Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%). This represents the start of significant degradation.
-
Peak Decomposition Temperature (Tₚ): Identify the temperature at which the rate of mass loss is maximal. This is found from the peak of the first derivative of the TGA curve (the DTG curve).
-
Residual Mass: Record the percentage of mass remaining at the end of the experiment, which indicates the char yield.
-
Diagram: TGA Workflow for Thermal Stability Analysis
Caption: Workflow for TGA thermal stability analysis.
While specific TGA data for this compound is not available, similar high-molecular-weight esters like dioctyl phthalate exhibit high thermal stability, with decomposition occurring above 390°C.[12] It is reasonable to expect this compound to display comparable or superior stability due to the robust nature of the phosphate group.
| Thermal Stability Parameter | Expected Value Range | Significance |
| Onset Temperature (T₅%) | > 300 °C | Defines the upper limit for continuous use temperature. |
| Peak Decomposition (Tₚ) | > 350 °C | Indicates the temperature of maximum degradation rate. |
| Char Yield at 600°C (N₂) | Variable | A higher char yield suggests a solid-phase flame retardant mechanism. |
Enthalpy of Formation and Phase Behavior
Standard Enthalpy of Formation (ΔHբ°)
The standard enthalpy of formation represents the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations. For complex organic molecules like this compound, direct measurement is challenging. While thermochemical pathways involving the hydrolysis of phosphorus precursors can be used for simpler molecules, this is not practical for complex esters.[13]
Therefore, ΔHբ° is often determined indirectly through the enthalpy of combustion via bomb calorimetry or calculated using theoretical group contribution methods .[14][15] These computational methods sum the energetic contributions of individual molecular fragments (e.g., -CH₂-, -C₆H₅, P=O) to estimate the overall enthalpy of formation.
Phase Change Properties
Phase change characteristics, such as boiling point and vapor pressure, are critical for defining the volatility of the compound, which is important for processing and end-use applications where low migration is desired.
-
Boiling Point: The boiling point of the related compound, dioctyl phenylphosphonate, is reported as 207°C at a reduced pressure of 4 mmHg, indicating a high boiling point at atmospheric pressure.
-
Vapor Pressure: The extremely low vapor pressure of dioctyl phenylphosphonate (1.95 x 10⁻⁶ mmHg) further confirms its low volatility, a desirable trait for a plasticizer or high-temperature fluid.[16]
These properties suggest that this compound is a thermally stable, low-volatility liquid suitable for demanding applications.
Conclusion
This guide establishes a detailed framework for understanding and characterizing the thermodynamic properties of phosphoric acid dioctyl phenyl ester. While a significant gap exists in the public domain for experimental data on this specific compound, the provided methodologies, grounded in authoritative standards like ASTM E1269, offer a clear path for researchers to generate such data. The key thermodynamic parameters—heat capacity, thermal stability, and enthalpy of formation—are crucial for ensuring process safety, predicting material performance, and advancing the development of next-generation polymers and functional fluids. The protocols and insights presented herein provide the scientific community with the necessary tools to build a comprehensive thermodynamic profile of this important organophosphate ester.
References
-
Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process. Academax [Online] Available at: [Link]
-
DIOCTYL PHTALATE. Ataman Kimya [Online] Available at: [Link]
-
ASTM E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. MaTestLab [Online] Available at: [Link]
-
Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International [Online] Available at: [Link]
-
Dioctyl phenylphosphonate. PubChem, National Institutes of Health [Online] Available at: [Link]
-
This compound. PubChem, National Institutes of Health [Online] Available at: [Link]
-
Di-n-octyl phthalate. NIST WebBook [Online] Available at: [Link]
-
Dioctyl Phthalate. Univar Solutions [Online] Available at: [Link]
-
Differential Scanning Calorimetry (DSC) ASTM E1269. CMC Laboratories [Online] Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central, National Institutes of Health [Online] Available at: [Link]
-
Thermodynamic Properties of Liquids from Speed of Sound Measurements. DergiPark [Online] Available at: [Link]
-
Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Idaho National Laboratory [Online] Available at: [Link]
-
How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity. TA Instruments [Online] Available at: [Link]
-
Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International [Online] Available at: [Link]
-
Specific Heat Capacity Measurement. Mettler Toledo [Online] Available at: [Link]
-
Thermal Decomposition of Sodium Phosphates. ResearchGate [Online] Available at: [Link]
-
Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. Adishank Chemicals Pvt Ltd [Online] Available at: [Link]
-
Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. EPA [Online] Available at: [Link]
-
Thermodynamics and kinetics of dioctyl phthalate synthesis process. ResearchGate [Online] Available at: [Link]
-
Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid. PubMed Central, National Institutes of Health [Online] Available at: [Link]
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An In-depth Technical Guide to Dioctyl Phenyl Phosphate: Navigating Synonyms, Trade Names, and Chemical Identity for Researchers
For professionals in chemical research, materials science, and drug development, precise molecular identification is paramount. Ambiguity in chemical nomenclature can lead to significant errors in experimental design and interpretation. This guide addresses the common confusion surrounding "Dioctyl Phenyl Phosphate," a term that is often used interchangeably for two structurally distinct organophosphorus compounds: this compound (a phosphate ester) and Dioctyl Phenylphosphonate (a phosphonate ester).
This whitepaper provides a comprehensive overview of both molecules, offering clarity on their respective synonyms, trade names, chemical properties, and applications. It is designed to equip researchers with the necessary information to confidently identify, source, and utilize the correct compound for their specific application.
The Core Ambiguity: Phosphate vs. Phosphonate
The central issue lies in the structural difference between a phosphate and a phosphonate. A phosphate ester has a P-O-C bond, while a phosphonate ester contains a direct P-C bond. This seemingly minor difference significantly impacts the chemical properties and reactivity of the molecule.
-
This compound (CAS: 6161-81-5): An ester of phosphoric acid. The phosphorus atom is bonded to four oxygen atoms.
-
Dioctyl Phenylphosphonate (CAS: 1754-47-8): An ester of phenylphosphonic acid. The phosphorus atom is directly bonded to the phenyl ring and three oxygen atoms.
The following diagram illustrates the structural distinction:
Caption: Structural difference between Phosphate and Phosphonate esters.
For the remainder of this guide, we will address each compound separately to ensure clarity.
This compound
IUPAC Name: this compound[1] CAS Number: 6161-81-5[1]
This compound is a tri-ester of phosphoric acid, featuring two octyl chains and one phenyl group attached via oxygen atoms.
Chemical Identity and Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental planning, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉O₄P | [1][2] |
| Molecular Weight | 398.5 g/mol | [1] |
| Appearance | Data not widely available, likely an oily liquid | N/A |
| Boiling Point | 450.3°C at 760 mmHg | [2] |
| Density | 1.001 g/cm³ | [2] |
| Flash Point | 239.5°C | [2] |
| LogP | 7.92770 | [2] |
Synonyms and Common Identifiers
Accurate identification in literature and supplier catalogs requires familiarity with its various names.
| Type | Name |
| Systematic Name | Phosphoric acid, dioctyl phenyl ester |
| Common Synonyms | Di-n-octyl phenyl phosphate[1] |
| dioctylphenylphosphoric acid[1] | |
| EC Number | 228-190-2[1] |
| PubChem CID | 80269[1] |
Applications for Researchers
While less common than its phosphonate counterpart, organophosphates like this compound are primarily investigated for their roles as:
-
Flame Retardants: Phenyl phosphate derivatives are a well-established class of flame retardants.[3][4] They can be incorporated into polymers like epoxy resins to enhance fire safety.[3]
-
Plasticizers: Although less prevalent than phthalates, phosphate esters are used as plasticizers in various polymers.
-
Synthetic Intermediates: The phosphate moiety can be a target for further chemical modification in organic synthesis.
In the context of drug development, phosphate esters are often used to create prodrugs, improving the solubility and bioavailability of a parent molecule.[5]
Dioctyl Phenylphosphonate
IUPAC Name: dioctoxy(phenyl)phosphane oxide CAS Number: 1754-47-8[6][7][8]
This compound is a di-ester of phenylphosphonic acid. The direct carbon-phosphorus bond makes it chemically distinct from the phosphate. It is often abbreviated as DOPP .[6][8]
Chemical Identity and Properties
DOPP is more extensively characterized in commercial and research applications. Its properties are well-documented.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉O₃P | [6][7][8] |
| Molecular Weight | 382.52 g/mol | [7][8][9] |
| Appearance | Clear colorless to yellow liquid | [6] |
| Boiling Point | 207°C at 4 mmHg | [7] |
| Density | 0.967 g/mL at 25°C | [7][9] |
| Refractive Index | n20/D 1.478 | [7] |
| Solubility | Miscible with tetrahydrofuran.[6][7] Water solubility <0.2 g/L at 25°C.[7] |
Synonyms and Trade Names
This compound has a more extensive list of synonyms due to its wider use in various industrial and research fields.
| Type | Name |
| Systematic Names | Phosphonic acid, P-phenyl-, dioctyl ester[6][10] |
| Benzenephosphonic acid, dioctyl ester[6][10] | |
| Common Synonyms | Di-n-octyl phenylphosphonate[6][10] |
| Phenylphosphonic acid dioctyl ester[6][10] | |
| Dioctylphenylphosphonate[6][10] | |
| Abbreviations | DOPP[6][8] |
| EC Number | 217-142-6[6][9] |
| PubChem CID | 15641[6] |
Applications for Researchers
DOPP's unique properties make it a valuable tool in several research domains:
-
Plasticizer for Ion-Selective Electrodes (ISEs): This is a primary application for researchers. DOPP acts as a membrane plasticizer in PVC-based ISEs, facilitating the transport of ions across the membrane to the sensor.[6] Its lipophilic nature ensures it remains in the membrane phase.
-
Component of Taste Sensors: It is used as a constituent in the receptor membranes of taste sensors, demonstrating its utility in advanced analytical chemistry.[6]
-
Plasticizer for Polymers: Like its phosphate analog, it is used as a plasticizer, for instance, in studies involving polyaniline (PANI) membranes.[6]
-
Analytical Standards: High-purity grades of DOPP are available for use as analytical standards in chromatography and other quantitative methods.[8]
Experimental Workflow: Compound Identification
A researcher receiving a bottle labeled "this compound" must verify its identity. The following workflow outlines a self-validating system for distinguishing between the phosphate (CAS 6161-81-5) and the phosphonate (CAS 1754-47-8).
Caption: Workflow for distinguishing organophosphate isomers.
Step-by-Step Protocol
-
Mass Spectrometry (MS):
-
Rationale: The two compounds have different molecular formulas and thus different exact masses. This is a definitive initial test.
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (ESI or APCI).
-
Interpretation:
-
-
³¹P NMR Spectroscopy:
-
Rationale: Phosphorus-31 NMR is exceptionally sensitive to the chemical environment of the phosphorus atom. The chemical shift (δ) of a phosphate ester is significantly different from that of a phosphonate ester.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Interpretation:
-
Phosphate esters typically resonate in the downfield region, generally between -5 and -20 ppm .
-
Phosphonate esters resonate further upfield, typically in the range of +15 to +30 ppm .
-
-
Validation: The combination of an accurate mass and a characteristic ³¹P chemical shift provides an unequivocal identification of the compound.
-
Safety and Handling for Researchers
Organophosphorus compounds require careful handling. While neither compound is acutely toxic by ingestion, appropriate laboratory practices are essential.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.[11][12] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage temperature is below +30°C.[6][7]
-
Toxicity: Dioctyl phenylphosphonate is reported as "Poison by intravenous route."[6] When heated to decomposition, it may emit toxic fumes of phosphorus oxides (POx).[6] Always consult the specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion
The term "this compound" presents a significant pitfall for researchers due to its common, albeit incorrect, application to two different chemical structures. The key to avoiding experimental error is to rely on the Chemical Abstracts Service (CAS) number for absolute identification. This compound (CAS: 6161-81-5) and Dioctyl Phenylphosphonate (CAS: 1754-47-8) offer different properties and are suited for different applications, from flame retardancy to the construction of advanced chemical sensors. By employing definitive analytical techniques like high-resolution mass spectrometry and ³¹P NMR, researchers can operate with confidence, ensuring the integrity and reproducibility of their work.
References
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ScienceLab.com. Dioctyl phthalate Material Safety Data Sheet (MSDS). [Link]
-
Redox. Safety Data Sheet Dioctyl Phthalate (DOP) Revision 5, Date 28 May 2020. [Link]
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Chemsrc. This compound | CAS#:6161-81-5. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 80269, this compound. [Link]
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National Institute of Standards and Technology. Dioctyl phenylphosphonate - NIST WebBook. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15641, Dioctyl phenylphosphonate. [Link]
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ResearchGate. A facile method for synthesis of novel phenyl phosphates flame retardants and their application in epoxy resin | Request PDF. [Link]
-
MDPI. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. [Link]
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National Center for Biotechnology Information. Development and Clinical Application of Phosphorus-Containing Drugs - PMC. [Link]
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Technical Guide: Safety & Toxicological Analysis of Dioctyl Phenyl Phosphate (BEHPP)
This technical guide provides an in-depth analysis of Dioctyl Phenyl Phosphate , scientifically known as Bis(2-ethylhexyl) phenyl phosphate (BEHPP) .[1][2] It is designed for researchers and drug development professionals managing Extractables & Leachables (E&L) profiles and toxicological risk assessments.
Executive Summary & Substance Identification
This compound (DOPP/BEHPP) is an organophosphate ester (OPE) widely used as a flame retardant and plasticizer in polyvinyl chloride (PVC) and rubber formulations. In pharmaceutical development, it is a critical Process-Related Impurity (PRI) and Leachable , particularly in single-use systems (SUS) and IV tubing where lipophilic drug formulations can extract the compound from the polymer matrix.[1]
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | Bis(2-ethylhexyl) phenyl phosphate |
| Common Synonyms | This compound; BEHPP; Phosphoric acid, bis(2-ethylhexyl) phenyl ester |
| CAS Number | 16368-97-1 |
| Molecular Formula | |
| Molecular Weight | 398.52 g/mol |
| Structure | Central phosphate core esterified with one phenol and two 2-ethylhexanol groups.[1][2] |
Critical Distinction: Do not confuse with Bis(2-ethylhexyl) phosphate (CAS 298-07-7), which is a dialkyl phosphate acid and a degradation product of BEHPP, known for severe corrosivity.[1][2]
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting migration potential (leaching) into drug products.
| Property | Value | Implication for Pharma |
| Physical State | Colorless to pale yellow liquid | Fluidity aids migration in polymer matrices.[1][2] |
| Boiling Point | ~442°C (Predicted) | Stable at autoclave temperatures; unlikely to off-gas significantly.[1][2] |
| LogP (Octanol/Water) | 7.2 – 7.6 | Highly Lipophilic. High risk of leaching into lipid-based formulations (e.g., propofol, emulsions). |
| Water Solubility | Negligible (< 0.1 mg/L) | Low risk for aqueous saline/dextrose solutions; risk concentrates in surfactant/lipid vehicles. |
| Vapor Pressure | 1.26E-07 mmHg (25°C) | Low volatility; inhalation risk is primarily via aerosols/dust, not vapor. |
Hazard Identification (GHS Classification)
While some regulatory inventories list BEHPP as "Not Classified" due to data gaps, recent toxicological studies and supplier SDSs (e.g., Sigma-Aldrich, ECHA notifications) identify significant hazards. A precautionary approach is required for drug safety assessments.
Core GHS Hazards
-
H361: Suspected of damaging fertility or the unborn child.[1][2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][2]
-
H315/H319: Causes skin and eye irritation (associated with hydrolysis products).
Mechanism of Toxicity
Unlike organophosphate pesticides, BEHPP is a weak Acetylcholinesterase (AChE) inhibitor. Its toxicity profile is driven by:
-
Metabolic Hydrolysis: In vivo breakdown releases Phenol (cellular toxin) and 2-Ethylhexanol (irritant/peroxisome proliferator).[1][2]
-
Endocrine Disruption: Emerging evidence suggests OPEs like BEHPP can disrupt nuclear receptor signaling (PXR/CAR pathways), impacting lipid metabolism and developmental cues.
-
Cardiotoxicity: Recent zebrafish models indicate BEHPP induces pericardial edema and cardiac dysfunction similar to other aryl-phosphate esters.[1][2]
Analytical Strategy: Detection in Drug Products
For researchers assessing leachable risk, a validated method is required. Due to its high boiling point and lipophilicity, GC-MS and LC-MS/MS are the gold standards.[1][2]
Validated Analytical Workflow
-
Extraction: Liquid-Liquid Extraction (LLE) using Hexane or MTBE is necessary to pull BEHPP from aqueous drug matrices.[1][2]
-
Chromatography:
-
Interference Check: Monitor for "ghost peaks" from laboratory plasticware. Use glass-only prep for trace analysis.[1][2]
Visualization: Analytical Decision Tree
Caption: Decision logic for selecting sample preparation and instrumentation based on drug formulation matrix.
Metabolic & Degradation Pathways
Understanding the breakdown of BEHPP is vital for safety, as the metabolites often pose different risks than the parent compound.
Hydrolysis Pathway
BEHPP contains ester linkages susceptible to enzymatic (esterase) and chemical (acid/base) hydrolysis.
-
Primary Hydrolysis: Cleavage of the 2-ethylhexyl group yields Mono-(2-ethylhexyl) phenyl phosphate .[1][2]
-
Secondary Hydrolysis: Further breakdown releases Phenol (neurotoxin/corrosive) and 2-Ethylhexanol .[1][2]
-
Ultimate Degradation: Inorganic phosphate and oxidized alkyl chains.[1][2]
Visualization: Degradation Cascade
Caption: Metabolic hydrolysis pathway of BEHPP yielding phenol and 2-ethylhexanol.
Safe Handling & Control Measures
Directive: Treat BEHPP as a potential reproductive toxin and aquatic pollutant.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Rationale |
| Respiratory | P3 / N95 Respirator | Prevent inhalation of aerosols during liquid handling.[1][2] |
| Dermal | Nitrile or Butyl Rubber Gloves (0.11mm+) | BEHPP is lipophilic and permeates latex rapidly. |
| Ocular | Chemical Safety Goggles | Risk of hydrolysis to acidic/phenolic byproducts causing eye damage.[1][2] |
Spill Response Protocol
-
Isolate: Evacuate the immediate area.
-
Neutralize: Do not use water (spreads the lipophilic liquid).[2] Use sand, vermiculite, or a specialized oil-binding agent.[1][2]
-
Clean: Wash area with a detergent/solvent mixture (e.g., ethanol/water) to solubilize residues.
-
Disposal: Incineration is the only approved disposal method due to aquatic toxicity (H410).[2]
Regulatory & Compliance Status
-
REACH (EU): Under evaluation as part of the broader Organophosphate Ester (OPE) group.
-
TSCA (USA): Listed.[2]
-
Medical Devices (ISO 10993): Must be evaluated in the Chemical Characterization step (Part 18). If found above the Analytical Evaluation Threshold (AET), a Toxicological Risk Assessment (Part 17) is mandatory.
References
-
PubChem. (n.d.).[2] Bis(2-ethylhexyl) phenyl phosphate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Li, R., et al. (2024). Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish. Chemosphere. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Bis(2-ethylhexyl) phenyl phosphate. Retrieved from [Link]
-
Parenteral Drug Association (PDA). (2025).[2] Introduction to Extractables & Leachables. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Dioctyl Phenyl Phosphate: A Detailed Laboratory Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of dioctyl phenyl phosphate, a versatile alkyl aryl phosphate ester with applications as a flame retardant, plasticizer, and hydraulic fluid.[1][2] The described methodology is grounded in established principles of organophosphorus chemistry, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for producing this compound on a laboratory scale. We will delve into the reaction mechanism, provide a detailed experimental procedure, outline purification techniques, and discuss critical safety considerations.
Introduction
This compound belongs to the broader class of alkyl aryl phosphate esters, which are synthesized by reacting alcohols and phenols with a phosphorus-containing reagent.[1] These compounds are of significant industrial interest due to their utility as flame retardants, plasticizers, and additives in lubricants and hydraulic fluids.[2] The synthesis of this compound typically involves the phosphorylation of phenol and n-octanol using phosphorus oxychloride. The reaction proceeds in a stepwise manner, with the formation of intermediate phosphoryl chlorides before the final tri-substituted phosphate ester is obtained. The hydrogen chloride gas evolved during the reaction must be effectively neutralized or removed to drive the reaction to completion.[1]
This protocol will detail a robust method for the synthesis of this compound, focusing on a common and effective approach utilizing phosphorus oxychloride as the phosphorylating agent.
Reaction Mechanism
The synthesis of this compound from phosphorus oxychloride, phenol, and n-octanol is a nucleophilic substitution reaction at the phosphorus center. The reaction proceeds through a series of phosphoryl chloride intermediates. The general steps are as follows:
-
Formation of Phenyl Dichlorophosphate: Phenol, being more acidic than n-octanol, is typically reacted first with phosphorus oxychloride. The lone pair of electrons on the oxygen of the hydroxyl group of phenol attacks the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion. This step produces phenyl dichlorophosphate and hydrogen chloride gas.
-
Formation of this compound: Subsequently, two equivalents of n-octanol react with the remaining P-Cl bonds of the phenyl dichlorophosphate intermediate. Each reaction with n-octanol releases another molecule of hydrogen chloride. A base, such as triethylamine or pyridine, is often used as a scavenger for the HCl produced, which drives the reaction towards the product.[3]
The overall stoichiometry for the reaction is:
POCl₃ + C₆H₅OH + 2 C₈H₁₇OH → (C₈H₁₇O)₂(C₆H₅O)PO + 3 HCl
Materials and Equipment
Reagents
| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Purity |
| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | 153.33 | ≥99% |
| Phenol | C₆H₅OH | 108-95-2 | 94.11 | ≥99% |
| n-Octanol | C₈H₁₇OH | 111-87-5 | 130.23 | ≥99% |
| Triethylamine | (C₂H₅)₃N | 121-44-8 | 101.19 | ≥99% |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | Pellets |
| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Anhydrous |
| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | 1 M aq. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | aq. solution |
| Brine | NaCl | 7647-14-5 | 58.44 | Saturated aq. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet and bubbler
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, face shield, neoprene gloves, lab coat.[4][5]
Experimental Protocol
Reaction Setup
The experimental setup involves a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The outlet of the reflux condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.
Caption: Reaction setup for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: In a 500 mL three-neck round-bottom flask, dissolve phenol (9.41 g, 0.1 mol) and n-octanol (26.05 g, 0.2 mol) in anhydrous toluene (150 mL).
-
Addition of Base: Add triethylamine (30.36 g, 0.3 mol) to the reaction mixture.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Phosphorus Oxychloride: In a dropping funnel, prepare a solution of phosphorus oxychloride (15.33 g, 0.1 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation.[6]
-
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Phosphorus Oxychloride: This reagent is highly corrosive, toxic, and reacts violently with water.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including a face shield and neoprene gloves, must be worn.[4][5][8] Avoid inhalation of vapors.[8]
-
Phenol: Phenol is toxic and corrosive. Avoid skin contact.
-
Triethylamine: Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Toluene: Toluene is a flammable solvent. Ensure there are no ignition sources nearby during the reflux step.
-
General: Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, throughout the experiment. An emergency shower and eyewash station should be readily accessible.[4]
Characterization
The final product, this compound, should be a clear, colorless to pale yellow liquid.[9] Its identity and purity can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are particularly useful for confirming the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-O-C stretching frequencies.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₂H₃₉O₄P, MW: 398.5 g/mol ).[10]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved February 3, 2026, from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved February 3, 2026, from [Link]
-
Adibi, H., & Samimi, H. A. (2006). A new method for the synthesis of triaryl phosphates. ResearchGate. Retrieved February 3, 2026, from [Link]
-
Burton, D. J., & Krutzsch, H. C. (1982). Synthesis of [32P]dolichyl phosphate, utilizing a general procedure for [32P]phosphorus oxychloride preparation. PubMed. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. Retrieved February 3, 2026, from [Link]
- Geraci, C. L. (1992). Process for the preparation of triaryl phosphates using H3PO4 and hard cation as a catalyst. (U.S. Patent No. 5,097,056). U.S. Patent and Trademark Office.
- Bright, D. A. (2002). Process for purification of phosphate esters. (WIPO Patent No. WO2002062808A1). World Intellectual Property Organization.
- Randell, D. R. (1976). Distillation process for purification of triaryl phosphate esters. (U.S. Patent No. 3,945,891). U.S. Patent and Trademark Office.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. US5097056A - Process for the preparation of triaryl phosphates using H3 PO4 and hard cation as a catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. my.airliquide.com [my.airliquide.com]
- 6. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance PVC Membrane Fabrication using Dioctyl Phenylphosphonate (DOPP)
Introduction & Scientific Rationale
This application note details the fabrication of Poly(vinyl chloride) (PVC) membranes utilizing Dioctyl Phenylphosphonate (DOPP) as the primary plasticizer. While standard plasticizers like Dioctyl Phthalate (DOP) are sufficient for general flexibility, high-performance Ion-Selective Electrodes (ISEs) require plasticizers with specific dielectric constants and lipophilicity profiles to optimize ionophore function.
The Role of DOPP (Phosphate vs. Phosphonate)
Critical Nomenclature Note: In scientific literature, "DOPP" almost exclusively refers to Dioctyl phenylphosphonate (CAS: 1754-47-8). While Dioctyl phenyl phosphate (often 2-ethylhexyl diphenyl phosphate) exists, it is less common in high-sensitivity sensor research. This guide focuses on the Phosphonate ester due to its superior performance in cation-selective sensors (e.g.,
Mechanism of Action:
-
Dielectric Modulation: DOPP provides a dielectric constant (
) higher than aliphatic esters but lower than nitro-aromatics. This intermediate polarity is critical for stabilizing specific ion-ionophore complexes without promoting excessive leaching of lipophilic salts. -
Glass Transition (
) Depression: PVC is naturally rigid ( ). DOPP acts as a "molecular lubricant," separating polymer chains and lowering the to well below room temperature, creating a quasi-liquid phase that allows ion mobility.
DOT Diagram: Plasticization & Sensing Mechanism
Figure 1: The transition from rigid polymer to functional sensor via DOPP plasticization.
Material Selection & Specifications
To ensure reproducibility, strictly adhere to the following reagent grades.
| Component | Specification | Function | Recommended Ratio (w/w) |
| Polymer Matrix | High Molecular Weight PVC (Selectophore™ Grade) | Structural scaffold | 30.0% - 33.0% |
| Plasticizer | Dioctyl phenylphosphonate (DOPP) (CAS 1754-47-8) | Solvent for ionophore; determines | 60.0% - 66.0% |
| Solvent | Tetrahydrofuran (THF), Inhibitor-free, HPLC Grade | Volatile casting vehicle | N/A (Evaporates) |
| Ionophore | Specific to analyte (e.g., Valinomycin, Calcium Ionophore II) | Selectivity filter | 1.0% |
| Lipophilic Additive | NaTFPB or KTpClPB | Reduces anionic interference; lowers resistance | 0.5% - 1.0% |
Safety Warning: THF is a peroxide-forming volatile solvent. Handle in a fume hood. DOPP is an organophosphorus compound; avoid skin contact.
Detailed Experimental Protocol: Solvent Casting
This protocol utilizes the Ring-Casting Method , which produces "master membranes" suitable for cutting into multiple electrode tips.
Phase 1: Cocktail Preparation
-
Vessel Preparation: Clean a 5 mL glass vial with acetone, then rinse with THF. Do not use plastic vials , as plasticizers from the vial will contaminate the membrane.
-
Weighing (The "Cocktail"):
-
Place the vial on an analytical balance (0.1 mg precision).
-
Weigh 66 mg of DOPP directly into the vial.
-
Add 1 mg of Ionophore and 0.5 mg of Lipophilic Salt (if required).
-
Add 33 mg of HMW-PVC .
-
Total Mass: ~100 mg.
-
-
Dissolution:
-
Add 3.0 mL of THF to the vial.
-
Cap tightly. Vortex for 1 minute.
-
Place on a magnetic stirrer (low speed) or a rocker for 30 minutes until the solution is perfectly clear and viscous. Note: HMW-PVC takes time to hydrate; do not rush this step.
-
Phase 2: Casting & Curing
-
Mold Setup:
-
Place a clean glass plate (optically flat) on a vibration-free bench inside a fume hood.
-
Place a glass ring (approx. 24 mm diameter) on the plate. Tip: Do not use grease to seal the ring; the weight of the ring and the viscosity of the solution are usually sufficient.
-
-
Pouring:
-
Using a glass Pasteur pipette, transfer the THF cocktail into the center of the glass ring.
-
Cover the ring with a filter paper stack or a beaker raised slightly (using a paperclip) to allow slow evaporation while preventing dust contamination.
-
-
Evaporation (Critical Step):
-
Allow to cure for 24 to 48 hours .
-
Why slow? Rapid evaporation (e.g., using heat or vacuum) causes the membrane to become opaque (crystallization) or uneven, leading to poor signal stability.
-
-
Retrieval:
-
Once the smell of THF is gone, carefully lift the glass ring. The membrane typically adheres to the glass plate.
-
Use a scalpel or cork borer to cut a master disk (approx. 5-7 mm diameter) for mounting.
-
Phase 3: Mounting & Conditioning
-
Mounting: Glue the cut membrane disk to the end of a PVC electrode body using a PVC/THF slurry (dissolve scrap PVC in THF to make "glue").
-
Conditioning:
-
Fill the electrode body with the internal filling solution (usually 0.01 M chloride salt of the target ion).
-
Soak the tip in a 0.01 M solution of the target ion for 12 hours (overnight). This establishes the phase boundary potential.
-
DOT Diagram: Fabrication Workflow
Figure 2: Step-by-step workflow for solvent casting of PVC/DOPP membranes.
Characterization & Troubleshooting
Quality Control Metrics
Before using the sensor in drug development assays, validate the membrane:
| Parameter | Acceptance Criteria | Method |
| Visual Inspection | Transparent, flexible, no bubbles | Optical Microscopy |
| Thickness | 150 - 200 | Micrometer (non-destructive) |
| Resistance | 1 - 10 | Impedance Spectroscopy |
| Slope | 55-59 mV/dec (Monovalent)25-29 mV/dec (Divalent) | Potentiometric Calibration |
Troubleshooting Guide
-
Issue: Membrane is opaque/white.
-
Cause: Water contamination in THF or evaporation was too fast (cooling effect condensed water).
-
Fix: Use fresh anhydrous THF; cover casting ring to slow evaporation.
-
-
Issue: Membrane is oily/sticky.
-
Cause: Excess DOPP (>70%) or low molecular weight PVC.
-
Fix: Adjust ratio to 33% PVC / 66% DOPP. Ensure "High Molecular Weight" PVC is used.
-
-
Issue: Sub-Nernstian Slope (< 50 mV/dec).
-
Cause: Leaching of ionophore or insufficient conditioning.
-
Fix: DOPP is lipophilic, but if the sample contains surfactants, leaching increases. Increase conditioning time.
-
References
-
Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[1][2] Chemical Reviews, 97(8), 3083–3132. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15641, Dioctyl phenylphosphonate. [Link]
-
Cammann, K. (1979). Working with Ion-Selective Electrodes.[3][4][5][6] Springer-Verlag. (Standard Protocol Reference for Solvent Casting).
Sources
- 1. What You Need to Know About the Different Types of Plasticizers_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. yuanlongchem.com [yuanlongchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Application Note: Fabrication of Ion-Selective Electrodes with Dioctyl Phenyl Phosphate (DOPP)
[1]
Executive Summary
This application note details the fabrication and validation of Poly(vinyl chloride) (PVC) membrane ion-selective electrodes (ISEs) utilizing Dioctyl Phenyl Phosphate (DOPP) (CAS: 1754-47-8) as the primary plasticizer.
While high-dielectric plasticizers like o-nitrophenyloctyl ether (o-NPOE,
This guide provides a field-proven protocol for constructing a Ciprofloxacin-selective electrode , demonstrating how DOPP achieves Nernstian response (57.2 mV/decade) where other plasticizers fail.[1]
Scientific Rationale: Why DOPP?
The choice of plasticizer acts as the "solvent" for the membrane, governing the thermodynamic state of the ionophore.
The Dielectric/Lipophilicity Balance
-
Dielectric Constant (
): DOPP provides a lower dielectric environment compared to nitro-aromatics.[1] This favors the formation of stable ion-pairs between the target analyte and the counter-ion (e.g., phosphotungstate or tetraphenylborate) rather than full dissociation. For certain drug-selective electrodes, this association is required to generate a stable phase-boundary potential.[1] -
Lipophilicity: With a log P of ~7.9, DOPP is highly lipophilic. This prevents leaching of the plasticizer into the aqueous sample, a common failure mode with smaller esters like Dibutyl Phthalate (DBP), thereby extending sensor lifetime to >3 months.
Mechanism of Signal Generation
The potential response (
Figure 1: Signal generation pathway at the ISE membrane interface.
Materials and Equipment
Reagents
| Component | Grade/Specification | Role |
| This compound (DOPP) | Selectophore™ or | Solvent Mediator (Plasticizer) |
| High MW Poly(vinyl chloride) | High Molecular Weight (Breon S110/0 or equiv.)[1] | Polymeric Matrix |
| Tetrahydrofuran (THF) | HPLC Grade, inhibitor-free | Casting Solvent |
| Ionophore Precursors | Ciprofloxacin HCl + Phosphotungstic Acid (PTA) | Active Sensing Element |
| Internal Solution | 0.1 M NaCl + 0.001 M Analyte | Reference Potential |
Equipment
Experimental Protocol: Ciprofloxacin-Selective Electrode
This protocol synthesizes a specific ion-pair (Ciprofloxacin-Phosphotungstate) and embeds it in a DOPP-plasticized PVC matrix.[1]
Phase 1: Synthesis of the Ion-Pair Complex
Causality: The active element must be hydrophobic to remain in the membrane. We precipitate the hydrophilic drug with a bulky anion.
-
Dissolution: Dissolve 50 mg of Ciprofloxacin Hydrochloride in 20 mL distilled water.
-
Precipitation: Slowly add 20 mL of 10⁻² M Phosphotungstic Acid (PTA) solution under stirring. A thick white precipitate (Ciprofloxacin-Phosphotungstate, Cf-PT ) will form.[1]
-
Purification: Filter the precipitate using Whatman No. 42 filter paper. Wash 3x with deionized water to remove excess chloride/acid.[1]
-
Drying: Dry the precipitate in a desiccator over CaCl₂ for 24–48 hours until constant weight is achieved. Grind to a fine powder.
Phase 2: Membrane Cocktail Preparation
Critical Step: The ratio of Plasticizer to PVC is ~2:1 by weight. This specific ratio ensures the glass transition temperature (
-
Weighing: In a glass vial, weigh the following components:
-
Ion-Pair (Cf-PT): 10 mg (approx. 3% w/w)[1]
-
PVC (High MW): 110 mg (approx. 32% w/w)
-
DOPP: 220 mg (approx. 65% w/w)
-
-
Solvation: Add 5–7 mL of THF.
-
Homogenization: Stir magnetically for 30 minutes until the solution is completely clear and viscous. Note: Ensure no air bubbles remain.[1]
Phase 3: Casting and Assembly[1]
Figure 2: Step-by-step membrane fabrication workflow.
-
Casting: Pour the cocktail into a glass ring fixed on a glass plate. Cover with a filter paper to slow evaporation (preventing surface skinning).
-
Drying: Allow to stand at room temperature for 24–48 hours. The resulting membrane should be transparent, flexible, and ~0.2 mm thick.
-
Mounting: Cut a disc (diameter = electrode body OD) and glue it to the end of a PVC tube using a slurry of PVC dissolved in THF.
-
Conditioning: Fill the tube with Internal Solution (
M Ciprofloxacin + M NaCl). Soak the electrode tip in the same solution for 12–24 hours to establish equilibrium.
Validation & Characterization
Calibration (Nernstian Response)
Calibrate the sensor using the standard addition method or serial dilution (
-
Expected Slope: 57 ± 2 mV/decade (Monovalent cation,
). -
Linear Range: Typically
to M.[1][2] -
Response Time: < 15 seconds for concentrations
M.[1]
Selectivity Coefficients ( )
Use the Matched Potential Method (MPM) or Fixed Interference Method (FIM) .
DOPP membranes typically exhibit superior selectivity against inorganic cations (
Data Comparison: DOPP vs. Other Plasticizers
| Plasticizer | Slope (mV/dec) | Linear Range (M) | Lifetime (Days) |
|---|
| DOPP | 57.2 (Nernstian) |
Data Source: Derived from comparative studies on Ciprofloxacin ISEs [1].
Troubleshooting Guide
-
Drift/Noise: Often caused by incomplete evaporation of THF or air bubbles at the inner membrane surface. Remedy: Tap the electrode gently; ensure 48h drying time.
-
Sub-Nernstian Slope: Indicates leaching of the ionophore or plasticizer. Remedy: Confirm DOPP purity; ensure pH is within the working range (typically pH 3–6 for this drug).
-
Crystallization: If the membrane turns opaque, the ionophore concentration is too high. Remedy: Reduce ion-pair load to 1-2%.[1]
References
-
Al-Mohaimeed, A. M., et al. (2012).[1] "Novel Ciprofloxacin Selective Electrodes for the Determination of Ciprofloxacin in Pharmaceutical Formulations." International Journal of Electrochemical Science, 7, 12518-12534.[1]
-
Craggs, A., et al. (1983). "Calcium Ion-Selective Electrodes: Interference by Anionic Surfactants." The Analyst, 108, 1072-1081.[1][3] (Demonstrates DOPP's role in Calcium ISEs).
-
Sigma-Aldrich. "Dioctyl phenylphosphonate Product Specification." Sigma-Aldrich Catalog.
-
IUPAC. (2000).[1] "Selectivity Coefficients for Ion-Selective Electrodes: Recommended Methods." Pure and Applied Chemistry, 72(10), 1851-1920.[1]
Using dioctyl phenyl phosphate in lipid/polymer membranes for taste sensors
Application Note: Fabrication and Characterization of Dioctyl Phenyl Phosphate/Phosphonate (DOPP) Lipid/Polymer Membranes for Potentiometric Taste Sensors
Executive Summary
This application note details the protocol for engineering lipid/polymer membranes utilizing Dioctyl Phenyl Phosphonate (DOPP) (often chemically interchangeable in function with this compound variants in specific contexts) as a critical plasticizer. Unlike traditional ion-selective electrodes (ISEs) designed for specific analytes, these membranes are engineered for "Global Selectivity" —the ability to classify broad taste qualities (specifically bitterness and astringency) in pharmaceutical and food matrices.
This guide focuses on the C00/BT0-type bitterness sensor , where DOPP acts not merely as a plasticizer but as a functional solvent that modulates the membrane's dielectric constant and hydrophobicity, enabling the detection of hydrophobic bitter species (e.g., quinine, pharmaceutical APIs) via the Change in Potential due to Adsorption (CPA) metric.
Theoretical Foundation
The Role of DOPP in Global Selectivity
The electronic tongue mimics the biological gustatory system using a lipid/polymer matrix.[1] The membrane potential (
-
Polymer Matrix (PVC): Provides mechanical stability.
-
Lipid (e.g., TDAB/TOMA): Provides the charged sites (positive charge for bitterness detection).
-
Plasticizer (DOPP): The critical variable.[1][2][3]
-
Dielectric Modulation: DOPP has a relatively low dielectric constant (
) compared to other plasticizers like o-NPOE ( ). This lower dielectric environment favors strong ion-pairing, enhancing sensitivity to hydrophobic ions (bitter substances) while suppressing interference from hydrophilic inorganic ions (Na , Cl ). -
Adsorption Facilitation: The phenyl group in DOPP facilitates
interactions and hydrophobic bonding with aromatic rings found in many bitter drugs (e.g., quinine hydrochloride), crucial for the "aftertaste" (CPA) measurement.
-
Mechanism of Action
The sensor operates on two principles:
-
Relative Value (Initial Response): Nernstian response to the concentration of charged tastants.
-
CPA (Aftertaste): Persistent change in potential after the sensor is washed. This indicates strong adsorption of the tastant onto the membrane—a hallmark of bitterness.
Figure 1: Mechanism of potential generation and adsorption. DOPP facilitates the hydrophobic retention of bitter substances, generating the CPA signal.
Material Specifications
To ensure reproducibility, use the following specific grades. Note the distinction between Phosphonate and Phosphate; while functionally similar as hydrophobic plasticizers, Dioctyl Phenylphosphonate is the standard for the Toko-style bitterness sensor.
| Component | Role | Specification | Recommended Source |
| PVC | Polymer Support | High molecular weight, Breon or equivalent | Sigma-Aldrich / Wako |
| DOPP | Plasticizer | Dioctyl phenylphosphonate (CAS: 1754-47-8) (Note: 2-ethylhexyl diphenyl phosphate is a valid alternative for general dielectric adjustment but DOPP is preferred for C00 sensors) | Dojindo / Sigma |
| TDAB | Lipid (Sensitizer) | Tetradodecylammonium bromide (>98%) | Sigma-Aldrich |
| THF | Solvent | Tetrahydrofuran, Anhydrous, Inhibitor-free | Merck / Sigma |
Protocol 1: Membrane Fabrication[3]
Safety Warning: THF is highly volatile and flammable. Perform all casting in a fume hood.
Step-by-Step Methodology
-
Preparation of Lipid Solution:
-
Dissolve TDAB in pure THF to create a 1 mM stock solution .
-
Why: Pre-dissolving ensures uniform dispersion of the lipid before it hits the viscous polymer mix.
-
-
The "Cocktail" Mixture:
-
Mixing and Degassing:
-
Stir magnetically for 60 minutes until the solution is completely clear and viscous.
-
Sonicate for 5 minutes to remove micro-bubbles.
-
-
Casting:
-
Pour the solution into a 90 mm glass Petri dish .
-
Critical Technique: Cover the dish with a larger beaker or a box with small ventilation holes.
-
Causality: Controlling the evaporation rate of THF is vital. If it evaporates too fast, the membrane becomes rippled and opaque (phase separation). If too slow, the lipid may aggregate. Aim for a 48–72 hour drying time at room temperature (20–25°C).
-
-
Mounting:
-
Once dry, cut the membrane (thickness ~200–300 µm) into circles.
-
Mount onto the sensor probe using a glue made of PVC dissolved in THF (or Cyclohexanone).
-
Figure 2: Fabrication workflow ensuring membrane homogeneity.
Protocol 2: Sensor Conditioning & Measurement
Freshly cast membranes are unstable. The lipid chains must orient themselves at the interface.
Pre-Conditioning (Crucial Step)
-
Solution: 30 mM KCl + 0.3 mM Tartaric Acid (Standard Reference Solution).
-
Duration: Soak the sensor probe for 72 hours prior to first use.
-
For Bitterness Sensors: It is often recommended to perform a "dummy" run with a bitter substance (e.g., 0.01 mM Quinine) followed by washing, to occupy high-energy non-specific sites.
Measurement Cycle (CPA Detection)
The electronic tongue does not measure static potential; it measures the dynamic response.
-
Reference Measurement (
): Immerse in Reference Solution (30mM KCl, 0.3mM Tartaric Acid). Record potential. -
Sample Measurement (
): Immerse in Sample (e.g., Drug formulation). Record potential.-
Relative Value =
-
-
Washing: Rinse briefly (2-3 seconds) in Reference Solution.
-
Aftertaste Measurement (
): Immerse in a fresh cup of Reference Solution. Record potential.-
CPA Value =
-
Interpretation:
-
A high CPA (>10 mV) indicates the substance has adsorbed strongly (hydrophobic binding facilitated by DOPP) and is likely to be perceived as bitter or astringent by humans.
Data Analysis & Troubleshooting
Comparative Plasticizer Performance
Why choose DOPP over others?
| Plasticizer | Dielectric Const.[2][3][8][9][10] ( | Primary Selectivity | Mechanism Note |
| DOPP | ~6.5 | Bitterness / Astringency | Promotes adsorption of hydrophobic species. |
| o-NPOE | ~24 | Sweetness / General | Higher |
| DOS | ~4 | Cations (Na+, K+) | Very low |
Troubleshooting Guide
-
Issue: Membrane is white/opaque.
-
Cause: Water contamination in THF or evaporation was too rapid (cooling effect caused condensation).
-
Fix: Use anhydrous THF; dry under a cover.
-
-
Issue: Low Sensitivity (Low CPA).
-
Cause: Lipid concentration too low or "leaching" of DOPP.
-
Fix: Ensure DOPP ratio is maintained (approx 1.5 : 0.8 vs PVC).
-
-
Issue: Drift.
-
Cause: Insufficient pre-conditioning.
-
Fix: Soak for full 72h. Check internal electrode (Ag/AgCl) stability.
-
References
-
Toko, K., et al. (2016).[10][11] Taste Sensor: Electronic Tongue with Global Selectivity.[1][2][10][11][12] ResearchGate. Link
-
Intelligent Sensor Technology, Inc. (2024).[5] Taste Sensing System TS-5000Z Principles. Insent. Link
-
Wu, C., & Toko, K. (2023). Research and development of taste sensors as a novel analytical tool. J-Stage. Link
-
Harada, Y., et al. (2016).[11] Study of the Relationship between Taste Sensor Response and the Amount of Epigallocatechin Gallate Adsorbed Onto a Lipid-Polymer Membrane. MDPI Sensors. Link
-
Kobayashi, Y., et al. (2010). Bitterness-Masking Effect of Phospholipids on Lipid/Polymer Membranes. Sensors and Materials. Link
Sources
- 1. Elucidation of Response Mechanism of a Potentiometric Sweetness Sensor with a Lipid/Polymer Membrane for Uncharged Sweeteners | MDPI [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Research and development of taste sensors as a novel analytical tool [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Dioctyl Phenyl Phosphate
Introduction
Dioctyl phenyl phosphate (DOPP), an organophosphate ester, finds extensive application as a flame retardant and plasticizer in a variety of commercial products.[1] Its potential for environmental persistence and adverse health effects necessitates the development of reliable and accurate analytical methods for its detection and quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of DOPP. The described protocol is tailored for researchers, scientists, and quality control professionals engaged in the analysis of environmental and industrial samples.
The causality behind the experimental choices is elucidated to provide a deeper understanding of the method's principles. This self-validating system, grounded in established analytical chemistry principles and regulatory guidelines, ensures the generation of trustworthy and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C22H39O4P | [2] |
| Molecular Weight | 398.5 g/mol | [2] |
| LogP | 7.92770 | [3] |
| Boiling Point | 450.3°C at 760 mmHg | [3] |
| Density | 1.001 g/cm³ | [3] |
The high LogP value indicates that DOPP is a non-polar, hydrophobic compound, which dictates the selection of a reversed-phase HPLC approach.
I. Method Development and Rationale
Chromatographic Principle: Reversed-Phase HPLC
Given the hydrophobic nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. In this mode of separation, the stationary phase is non-polar (e.g., C18), and the mobile phase is relatively polar. The analyte, being non-polar, will have a strong affinity for the stationary phase, leading to its retention. By manipulating the composition of the mobile phase, specifically the ratio of organic solvent to water, the elution of the analyte can be precisely controlled.
Stationary Phase Selection: The C18 Column
A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC and is highly suitable for the separation of non-polar compounds like DOPP.[4] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, ensuring sufficient retention and separation of the analyte from potentially less hydrophobic matrix components. For this method, a column with high-purity silica and robust bonding is recommended to ensure longevity and reproducibility.[5]
Mobile Phase Optimization
The mobile phase composition is a critical parameter that directly influences the retention time and peak shape of the analyte.
-
Organic Solvent: Acetonitrile (MeCN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. For the separation of aromatic compounds like DOPP, methanol is often preferred as it can engage in π-π interactions with the phenyl moiety of the analyte, offering a different selectivity compared to acetonitrile.[6] However, a mixture of acetonitrile and water provides excellent resolving power for a wide range of non-polar compounds and is chosen for this method.[7]
-
Aqueous Component: HPLC-grade water is used as the aqueous component of the mobile phase.
-
Buffer: While DOPP does not have ionizable groups that would necessitate pH control for retention, a buffer can be beneficial in maintaining a consistent pH and improving peak shape, especially when analyzing complex matrices. A phosphate buffer is a common choice in HPLC.[8] However, for this application, a simple isocratic mixture of acetonitrile and water is sufficient and avoids potential issues with buffer precipitation.
An isocratic elution with a fixed mobile phase composition is employed for its simplicity and robustness, which is ideal for routine quality control analysis.[9]
Detection: UV-Vis Spectroscopy
The presence of a phenyl group in the DOPP molecule allows for its detection using a UV-Vis spectrophotometer. The aromatic ring exhibits strong absorbance in the UV region. To determine the optimal wavelength for detection (λmax), a UV scan of a DOPP standard solution is performed. A wavelength of approximately 230 nm has been found to be effective for the analysis of similar compounds.[4]
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound (DOPP) reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm Syringe filters (PTFE or other suitable material)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
2.4.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DOPP reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
2.4.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general guideline for a liquid sample. For solid samples, an extraction step using a suitable solvent like toluene or sonication may be necessary.[10]
-
Accurately measure a known volume or weight of the sample.
-
If the sample is a solid, perform a solvent extraction. For instance, organophosphate esters can be extracted from particulate matter using a mixture of hexane and ethyl acetate.[11]
-
Dilute the sample extract with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the final diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interferences.[12] The pH of aqueous samples should be maintained between 5 and 8 to prevent hydrolysis of the organophosphorus esters.[13]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
III. Method Validation
To ensure the reliability of the analytical method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH).[14][15][16][17] The key validation parameters are outlined below.
System Suitability
Before commencing any analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Range | e.g., 1 - 100 µg/mL |
Accuracy
Accuracy is determined by spiking a blank matrix with a known concentration of DOPP at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is then calculated.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Multiple injections of the same standard solution are made on the same day.
-
Intermediate Precision: The analysis is repeated on different days, with different analysts, and/or on different instruments.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at an S/N ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at an S/N ratio of 10:1.
IV. Workflow and Data Visualization
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
V. Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the quantitative analysis of this compound. The detailed protocol, including the rationale behind the experimental choices and a thorough method validation plan, equips researchers and analysts with the necessary tools to achieve accurate and reliable results. The simplicity of the isocratic method makes it particularly suitable for high-throughput screening and routine quality control in various industries.
References
- SIELC. (n.d.). Separation of Diisooctyl phenyl phosphate on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater.
- California Environmental Protection Agency. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Environmental Protection Agency. (n.d.). Method 8141B.
- University of the Pacific. (2003). Method Development for Analysis of Phthalates by HPLC.
- Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
- National Center for Biotechnology Information. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. PMC.
- Chemsrc. (n.d.). This compound.
- Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
- PubMed. (n.d.). Extraction of dolichyl phosphate and its quantitation by straight-phase high-performance liquid chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (n.d.). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
- Sigma-Aldrich. (n.d.). Dioctyl phenylphosphonate 95 1754-47-8.
- Guidechem. (n.d.). DIOCTYL PHENYLPHOSPHONATE 1754-47-8 wiki.
- Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
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- 3. This compound | CAS#:6161-81-5 | Chemsrc [chemsrc.com]
- 4. opus.govst.edu [opus.govst.edu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Diisooctyl phenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Extraction of dolichyl phosphate and its quantitation by straight-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. ema.europa.eu [ema.europa.eu]
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- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes & Protocols: Incorporation of DOPP into Polyurethane Foam Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic incorporation of Di(2-ethylhexyl) phthalate (DEHP), commonly known as Dioctyl Phthalate (DOPP), into flexible polyurethane (PU) foam matrices. This guide details the underlying mechanisms, a step-by-step laboratory protocol, characterization techniques, and critical considerations for developing custom-tailored plasticized PU foams.
Introduction: The Role of Plasticizers in Polyurethane Foams
Polyurethane (PU) foams are a versatile class of polymers, with applications ranging from cushioning and insulation to advanced medical devices.[1] The final properties of the foam are dictated by the chemistry of its core components: a polyol and an isocyanate. The ratio and type of these reactants determine the polymer's structure, influencing characteristics like hardness and elasticity.
To achieve enhanced flexibility, softness, and durability, external plasticizers are often introduced into the formulation.[2] Plasticizers are non-volatile molecules that do not chemically react into the polymer backbone. Instead, they physically integrate between the polymer chains, increasing intermolecular spacing.[3] This separation weakens the polymer-polymer interactions (van der Waals forces), which in turn lowers the glass transition temperature (Tg), reduces hardness, and increases the material's elongation and flexibility.[4]
Di(2-ethylhexyl) phthalate (DOPP/DEHP) is a high-molecular-weight phthalate ester that has historically been a benchmark plasticizer due to its excellent compatibility, low volatility, and efficiency in softening polymer matrices.[4][5] Its primary function is to reduce the viscosity of the initial material mixture for easier processing and to impart flexibility to the final cured product.[4] This guide focuses on the controlled incorporation of DOPP into a water-blown, flexible PU foam system.
Mechanism of Plasticization in Polyurethane
The synthesis of flexible PU foam is a complex process governed by two simultaneous, competing reactions: the gelling reaction and the blowing reaction .[6]
-
Gelling Reaction: The polyaddition of polyol hydroxyl (-OH) groups with isocyanate (-NCO) groups to form the primary urethane linkages that build the polymer network.
-
Blowing Reaction: The reaction of isocyanate (-NCO) groups with water (H₂O) to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas.[2] This released CO₂ acts as the blowing agent, creating the foam's cellular structure.[7]
DOPP is incorporated as an additive, typically within the polyol component (Part A) of a two-part polyurethane system.[2] Being a non-reactive plasticizer, it does not participate in the urethane or urea formation.[6] Its mechanism is purely physical:
-
Viscosity Reduction: Initially, DOPP acts as a solvent, reducing the viscosity of the polyol blend. This facilitates more efficient mixing with the isocyanate component.[4]
-
Chain Lubrication: As the polymerization proceeds and the network forms, the DOPP molecules position themselves between the growing polyurethane chains.
-
Increased Free Volume: This spacing increases the "free volume" within the polymer matrix, allowing polymer segments greater mobility.[8] This enhanced mobility is what manifests as increased flexibility and a lower modulus in the final foam.
The compatibility of DOPP with the polyol is crucial. Polyether polyols are commonly used for flexible foams due to their low cost and good hydrolysis resistance.[6] DOPP exhibits good solubility in most polyether polyols used in foam production, ensuring a homogenous distribution throughout the pre-reaction mixture and preventing phase separation in the final product.
Experimental Design & Workflow
The successful formulation of a plasticized PU foam requires precise control over component ratios and reaction conditions. The following diagram outlines the general workflow for laboratory-scale production.
Caption: Workflow for DOPP-Plasticized PU Foam Synthesis.
Detailed Laboratory Protocol
This protocol describes the preparation of a series of flexible polyurethane foams with varying DOPP concentrations (0, 10, and 20 parts per hundred parts of polyol).
Materials and Equipment
| Component | Description | Supplier Example |
| Polyol | Polyether Polyol (e.g., 3000 MW, triol) | Dow VORANOL™ series |
| Isocyanate | Polymeric Methylene Diphenyl Diisocyanate (pMDI) | Huntsman SUPRASEC® series |
| Plasticizer | Di(2-ethylhexyl) phthalate (DOPP/DEHP) | Sigma-Aldrich |
| Surfactant | Silicone-based surfactant (foam stabilizer) | Evonik TEGOSTAB® series |
| Catalyst (Gel) | Dibutyltin Dilaurate (DBTDL) | TIB KAT® 218 |
| Catalyst (Blow) | Bis(2-dimethylaminoethyl)ether (BDMAEE) solution | Standard amine catalyst package |
| Blowing Agent | Deionized Water | Laboratory supply |
| Equipment | Digital scale, mechanical overhead stirrer, disposable cups, mold, fume hood, conditioning chamber.[9] |
Safety Precautions: This procedure must be performed in a well-ventilated fume hood.[9] Isocyanates are respiratory sensitizers. Wear chemical splash goggles, nitrile gloves, and a lab coat at all times.[9] Consult the Safety Data Sheets (SDS) for all chemicals before use.
Formulation Table
The following table provides formulations based on parts per hundred of polyol (pphp).
| Component | Control (0% DOPP) | Foam 1 (10% DOPP) | Foam 2 (20% DOPP) |
| Polyether Polyol (g) | 100.0 | 100.0 | 100.0 |
| DOPP (g) | 0.0 | 10.0 | 20.0 |
| Deionized Water (g) | 4.0 | 4.0 | 4.0 |
| Silicone Surfactant (g) | 1.0 | 1.0 | 1.0 |
| Amine Catalyst (g) | 0.3 | 0.3 | 0.3 |
| Tin Catalyst (g) | 0.15 | 0.15 | 0.15 |
| Total Part A (g) | 105.45 | 115.45 | 125.45 |
| pMDI (Isocyanate) (g) | 50.1 | 50.1 | 50.1 |
| NCO Index | 1.05 | 1.05 | 1.05 |
Note: The NCO Index is the ratio of isocyanate groups to hydroxyl groups. An index of 1.05 (or 105) is common for flexible foams to ensure complete reaction.[10]
Step-by-Step Procedure
-
Prepare Part A (Polyol Premix): a. Place a 500 mL disposable cup on a digital scale and tare. b. Sequentially weigh and add the polyether polyol, DOPP (for Foam 1 and 2), deionized water, silicone surfactant, and amine catalyst into the cup. c. Place the cup under a mechanical overhead stirrer fitted with a dispersion blade. d. Mix at 600 RPM for 5 minutes until the mixture is completely homogenous. e. Add the tin catalyst (DBTDL) and continue mixing for an additional 30 seconds. Causality: The tin catalyst is added last as it potently accelerates the gelling reaction; adding it early could lead to premature polymerization.
-
Foaming Reaction: a. Tare a separate cup and weigh the required amount of pMDI (Part B). b. Vigorously pour the prepared Part A into the cup containing Part B.[11] c. Immediately mix with the overhead stirrer at high speed (~2000 RPM) for 10 seconds. The mixture will turn opaque. d. Quickly pour the reacting mixture into the center of a prepared mold (e.g., 30x30x10 cm, coated with a release agent). e. Allow the foam to rise freely in the fume hood. Note the "cream time" (start of rise) and "tack-free time" (surface is no longer sticky).[12]
-
Curing and Conditioning: a. Let the foam cure at ambient temperature for at least 24 hours to build sufficient handling strength. b. Carefully demold the foam block. c. For optimal and consistent properties, post-cure the foam in an oven at 70°C for 4 hours. This ensures the reaction goes to completion. d. Condition the final foam block for at least 48 hours at standard conditions (23 ± 2°C, 50 ± 5% relative humidity) before testing, as specified in ASTM D3574.[13][14]
Characterization and Expected Results
The properties of the final foam must be evaluated using standardized test methods to quantify the effect of DOPP incorporation. The primary standard for flexible polyurethane foam is ASTM D3574 .[1][13]
Expected Impact of DOPP on Foam Properties
The addition of DOPP is expected to systematically alter the foam's properties.
| Property (ASTM D3574 Test) | Expected Effect of Increasing DOPP | Causality |
| Density (Test A) | Slight Increase | DOPP is denser than the polymer matrix and adds mass without contributing to the foam's volume. |
| Indentation Force Deflection (IFD) / Compression Force Deflection (CFD) (Tests B1, C) | Decrease | The plasticizer reduces the stiffness of the polymer struts, making the foam softer and easier to compress.[15] |
| Tensile Strength (Test E) | Decrease | Interposing DOPP molecules reduces the direct polymer chain-to-chain interactions, lowering the force required to pull them apart.[15] |
| Elongation at Break (Test E) | Increase | The increased mobility of the polymer chains allows them to slide past one another more easily, permitting greater extension before rupture.[4] |
| Tear Resistance (Test F) | Decrease | Similar to tensile strength, the reduced intermolecular forces make it easier to propagate a tear. |
| Compression Set (Test D) | Increase | The foam will have a reduced ability to return to its original height after sustained compression, as the plasticized network is more susceptible to permanent deformation. |
A Note on Plasticizer Migration
A critical consideration when using external plasticizers like DOPP is the potential for migration .[16] Because DOPP is not chemically bound to the polyurethane, it can slowly leach out of the foam over time, especially when subjected to heat, pressure, or contact with absorbing materials.[17][18] This can lead to:
-
A gradual stiffening and embrittlement of the foam.
-
Contamination of adjacent materials.[17]
The rate of migration is dependent on the DOPP concentration, environmental conditions, and the specific polymer chemistry. For applications requiring long-term stability or involving sensitive contact (e.g., medical devices, drug delivery), migration studies are essential. Techniques like Attenuated Total Reflectance (ATR) infrared spectroscopy can be used to measure the surface concentration of the plasticizer over time.[19]
Conclusion
The incorporation of DOPP is a highly effective method for tailoring the flexibility and softness of polyurethane foam matrices. By acting as a physical spacer between polymer chains, DOPP systematically reduces foam hardness and tensile strength while increasing elongation. The provided protocol offers a reliable, scalable method for producing plasticized foams in a research setting. However, scientists and developers must remain cognizant of the trade-offs, particularly the potential for long-term plasticizer migration, and select formulations appropriate for the intended application's service life and environmental exposure.
References
-
Redalyc. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]
-
MDPI. (2023, December 20). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Retrieved from [Link]
- Google Patents. (n.d.). US6855741B2 - Composition for use in flexible polyurethane foams.
-
National Center for Biotechnology Information. (n.d.). DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Xiongxing New Material. (2021, June 2). Use of plasticizers in polyurethane products. Retrieved from [Link]
-
PubMed Central. (n.d.). A Controlled Challenge Study on Di(2-ethylhexyl) Phthalate (DEHP) in House Dust and the Immune Response in Human Nasal Mucosa of Allergic Subjects. Retrieved from [Link]
-
Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]
- Google Patents. (n.d.). CN112543779A - Isocyanate group-containing polymers having a low content of monomeric diisocyanates.
-
BASTONE. (2025, October 7). What Causes Plasticizer Migration in PVC. Retrieved from [Link]
- Google Patents. (n.d.). US5232956A - Flexible water-blown polyurethane foams.
-
ZwickRoell. (n.d.). ASTM D3574 flexible foam testing. Retrieved from [Link]
-
Dongsen Chemicals. (2023, November 8). Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. Retrieved from [Link]
-
Flinn Scientific Canada. (n.d.). Polyurethane Foam. Retrieved from [Link]
-
Polyurethane. (n.d.). How Polyurethane Foams Work: Chemistry, Customization, and End Use Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Results from Screening Polyurethane Foam Based Consumer Products for Flame Retardant Chemicals: Assessing Impacts on the Change in the Furniture Flammability Standards. Retrieved from [Link]
-
Covestro. (2004, June 29). Insulation The production of rigid polyurethane foam. Retrieved from [Link]
-
DDL. (n.d.). ASTM D3574 Polyurethane Foam Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). MECHANISMS OF PLASTICIZERS ACTION | Request PDF. Retrieved from [Link]
-
Eng-Tips. (2006, May 10). PVC foam plasticizer migration issue. Retrieved from [Link]
-
ASTM International. (1988, May 1). Impact Testing of Flexible Polyurethane Foams. Retrieved from [Link]
-
Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Low-Density Flexible Polyurethane Foams by Optimized Incorporation of High Amount of Recycled Polyol. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the production of polyurethane foam - EP 0417366 A2. Retrieved from [Link]
-
PCI Magazine. (2024, February 5). Polyurethane Polymers, Part 1. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). 2.1 Flexible Polyurethane Foam Chemistry. Retrieved from [Link]
-
YouTube. (2019, September 15). Making PU (Polyurethane) foam. Retrieved from [Link]
-
Brandon Boor. (2015, March 2). Identification of Phthalate and Alternative Plasticizers, Flame Retardants, and Unreacted Isocyanates in Infant Crib Mattress Cover. Retrieved from [Link]
-
Gantrade. (n.d.). The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. Retrieved from [Link]
- Google Patents. (n.d.). US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates.
-
Covestro Solution Center. (2021, September 7). Polyisocyanates and Prepolymers. Retrieved from [Link]
-
Professional Testing Laboratory. (2024, August 22). ASTM D3574 Flexible Material Test Overview. Retrieved from [Link]
Sources
- 1. ddltesting.com [ddltesting.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Use of plasticizers in polyurethane products - Knowledge - Xiongxing New Material [xiongxingpvc.com]
- 5. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. polywater.com [polywater.com]
- 8. redalyc.org [redalyc.org]
- 9. flinnsci.ca [flinnsci.ca]
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- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 13. pfa.org [pfa.org]
- 14. zwickroell.com [zwickroell.com]
- 15. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. forgeway.com [forgeway.com]
- 17. bastone-plastics.com [bastone-plastics.com]
- 18. eng-tips.com [eng-tips.com]
- 19. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
Application Notes and Protocols for Solvent Extraction Using Dioctyl Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for employing dioctyl phenyl phosphate (DOPP) in solvent extraction applications. Recognizing the limited availability of specific, standardized protocols for DOPP in the scientific literature, this document establishes a foundational framework based on the well-documented behavior of structurally similar organophosphorus extractants, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) and di-nonyl phenyl phosphoric acid (DNPPA). Herein, we elucidate the fundamental mechanisms of cation exchange, detail the critical parameters influencing extraction efficiency, and present adaptable protocols for the separation of metal ions, particularly focusing on rare earth elements and uranium as exemplary analytes. The provided methodologies are designed to serve as a robust starting point for researchers to develop and optimize their specific solvent extraction systems using this compound.
Introduction to this compound in Solvent Extraction
This compound (DOPP) is an organophosphorus compound with the chemical formula C₂₂H₃₉O₄P.[1] While extensively utilized as a plasticizer and solvent, its potential as a selective extractant in hydrometallurgy and analytical chemistry is an area of growing interest.[2] Structurally, DOPP belongs to the class of acidic organophosphorus extractants, which are known for their efficacy in extracting a wide range of metal ions from aqueous solutions.
The core of its extractive capability lies in the phosphoryl group (P=O) and the acidic proton, which can be exchanged for a metal cation. The two octyl chains provide the necessary hydrophobicity to ensure its solubility in organic diluents and immiscibility with the aqueous phase. The phenyl group, an electron-withdrawing moiety, influences the acidity of the extractant and, consequently, its selectivity towards different metal ions.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉O₄P | [1] |
| Molecular Weight | 398.5 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Insoluble in water; soluble in organic solvents like kerosene, hexane, and toluene. |
The Underlying Science: Mechanism of Extraction
Solvent extraction with acidic organophosphorus reagents like DOPP primarily proceeds via a cation exchange mechanism. The extractant molecules typically exist as dimers in nonpolar organic diluents through hydrogen bonding. The extraction of a trivalent metal ion (M³⁺), for instance, can be represented by the following equilibrium:
M³⁺(aq) + 3(HA)₂(org) ⇌ M(HA₂)₃(org) + 3H⁺(aq)
Where:
-
M³⁺(aq) is the metal ion in the aqueous phase.
-
(HA)₂(org) represents the dimeric form of the this compound extractant in the organic phase.
-
M(HA₂)₃(org) is the extracted metal-extractant complex in the organic phase.
-
H⁺(aq) are the hydrogen ions released into the aqueous phase.
This equilibrium is significantly influenced by the pH of the aqueous phase. A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the stripping of the metal ion back into the aqueous phase. Conversely, a higher pH facilitates the forward reaction and enhances extraction.
Diagram of the Cation Exchange Mechanism
Caption: Cation exchange mechanism for trivalent metal ion extraction.
Synergistic Solvent Extraction
The extraction efficiency of DOPP can be significantly enhanced by the addition of a neutral organophosphorus extractant, such as tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine oxide (TOPO). This phenomenon, known as synergism, arises from the formation of a more stable and more lipophilic mixed-ligand complex. The neutral extractant replaces the remaining water molecules in the coordination sphere of the metal ion, thereby increasing its distribution into the organic phase.[3]
The synergistic extraction equilibrium can be represented as:
M³⁺(aq) + 3(HA)₂(org) + nS(org) ⇌ M(A)₃(HA)₃(S)n(org) + 3H⁺(aq)
Where S represents the neutral synergist.
General Protocol for Solvent Extraction of a Trivalent Lanthanide
This protocol provides a general methodology for the extraction of a trivalent lanthanide (e.g., Eu³⁺, Nd³⁺) from an acidic aqueous solution using this compound. Researchers should optimize the parameters based on their specific requirements.
Materials and Reagents
-
Organic Phase:
-
This compound (DOPP)
-
High-purity kerosene or other suitable aliphatic/aromatic diluent
-
(Optional) Synergistic agent, e.g., Tri-n-butyl phosphate (TBP)
-
-
Aqueous Phase:
-
Stock solution of the target lanthanide salt (e.g., EuCl₃, Nd(NO₃)₃) in deionized water.
-
Hydrochloric acid (HCl) or nitric acid (HNO₃) for pH adjustment.
-
Sodium hydroxide (NaOH) for pH adjustment.
-
-
Equipment:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Centrifuge
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
-
Preparation of Solutions
-
Organic Phase Preparation:
-
Prepare a 0.1 M solution of DOPP in kerosene. For synergistic studies, a typical formulation could be 0.1 M DOPP + 0.2 M TBP in kerosene.
-
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the lanthanide at a known concentration (e.g., 100 mg/L).
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 2-4) using dilute HCl/HNO₃ or NaOH.
-
Extraction Procedure
-
Place equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases into a separatory funnel.
-
Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[4]
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the two phases.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the lanthanide remaining in the aqueous phase using ICP-OES or AAS.
-
The concentration of the lanthanide in the organic phase can be calculated by mass balance.
Stripping Procedure
-
Take the loaded organic phase from the extraction step.
-
Add an equal volume of a stripping solution (e.g., 1 M HCl).
-
Shake the mixture for approximately 30 minutes.
-
Allow the phases to separate and collect the aqueous phase, which now contains the stripped lanthanide.
Data Analysis
Calculate the following parameters to evaluate the extraction efficiency:
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100
Where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively, and V_aq and V_org are the volumes of the aqueous and organic phases.
Experimental Workflow
Caption: General workflow for solvent extraction and stripping.
Key Parameters for Optimization
-
pH of the Aqueous Phase: As a critical parameter in the cation exchange mechanism, the optimal pH range for extraction needs to be determined experimentally for each metal ion.
-
Extractant Concentration: Increasing the concentration of DOPP will generally lead to higher extraction efficiency, but may also increase viscosity and the potential for third-phase formation.
-
Choice of Diluent: The polarity and type of diluent (aliphatic vs. aromatic) can affect the solvation of the extractant and the extracted complex, thereby influencing extraction efficiency.
-
Contact Time: The time required to reach equilibrium should be established to ensure complete extraction.
-
Temperature: Temperature can affect the distribution ratio, and the enthalpy of extraction can be determined by studying the effect of temperature.
-
Aqueous Phase Composition: The presence of other ions and complexing agents in the aqueous phase can significantly impact the extraction of the target metal ion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Extraction Efficiency | Incorrect pH of the aqueous phase. | Optimize the pH for the specific metal ion. |
| Insufficient extractant concentration. | Increase the concentration of DOPP. | |
| Incomplete equilibration. | Increase the shaking time. | |
| Emulsion Formation | High concentration of extractant or metal ions. | Dilute the organic or aqueous phase. |
| Presence of surfactants or fine solids. | Filter the aqueous phase before extraction; use a different diluent. | |
| Vigorous shaking. | Use a gentler mixing method. | |
| Third Phase Formation | High loading of the metal ion in the organic phase. | Decrease the metal ion concentration or the extractant concentration. |
| Use of an inappropriate diluent. | Add a modifier (e.g., a long-chain alcohol) to the organic phase. |
Conclusion
This compound holds promise as a versatile extractant for various metal ions. While specific protocols are not widely published, the principles governing its function are well-understood from its structural analogs. The methodologies and optimization parameters detailed in this guide provide a solid foundation for researchers to harness the potential of DOPP in their solvent extraction applications, from analytical-scale separations to hydrometallurgical processes. Careful optimization of the experimental conditions is paramount to achieving high selectivity and efficiency.
References
-
Dioctyl Phosphate (298-07-7): Chemical Properties, Applications, and Industrial Significance. (URL: [Link])
-
Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI. (URL: [Link])
-
Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. MDPI. (URL: [Link])
-
Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. MDPI. (URL: [Link])
-
This compound | C22H39O4P | CID 80269. PubChem. (URL: [Link])
- Separation of uranium from weak phosphoric acid using di-nonyl phenyl phosphoric acid in combination with tri-n-butyl phosphoric acid.
-
liquid-liquid solvent extraction of fe (iii) using 1, 5-dimethyl. Semantic Scholar. (URL: [Link])
-
Uranium recovery from phosphoric acid by solvent extraction using a synergistic mixture of di-nonyl phenyl phosphoric acid and tri-n-butyl phosphate. ResearchGate. (URL: [Link])
-
Extraction of the heavy metals from the aqueous phase in ionic liquid 1. Journal of Materials and Environmental Science. (URL: [Link])
-
The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. Arabian Journal of Chemistry. (URL: [Link])
-
This compound | C22H39O4P | CID 80269. PubChem. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Dioctyl Phenyl Phosphate (DOPP) Leaching
Topic: Minimizing dioctyl phenyl phosphate (DOPP) leaching from PVC polymers. Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Status: Active Guide v2.4
Introduction: The Invisible Variable in Your Data
Welcome to the Advanced Polymer Applications Support Center. You are likely here because you have detected an unexpected contaminant in your LC-MS spectra or observed unexplained cytotoxicity in your cell-based assays.
This compound (DOPP) (CAS: 1754-47-8) is an organophosphate plasticizer and flame retardant often used in specialized PVC formulations. Unlike the more common DEHP, DOPP contains a phosphorus core, making it distinct in both its chemical behavior and its analytical signature.
Because DOPP is not covalently bound to the PVC polymer matrix, it is subject to migration —a physical phenomenon driven by Fickian diffusion. This guide provides the diagnostic tools to confirm DOPP interference and the engineering protocols to minimize it.
Module 1: Diagnostic Troubleshooting
Use this section to confirm if DOPP is the source of your experimental anomaly.
Q1: I am seeing an unexplained "ghost peak" in my LC-MS chromatogram. Is this DOPP?
A: It is highly probable if you are using PVC tubing or storage bags. DOPP has a distinct mass spectral signature.
-
Diagnostic Check: Look for a protonated molecular ion
at m/z 383.5 or a sodiated adduct at m/z 405.5 . -
Fragmentation Pattern: In MS/MS, organophosphates typically show a characteristic loss of the phosphate group or alkyl chains. Look for product ions corresponding to the loss of octyl groups.
-
Root Cause: Organic solvents (Methanol, Acetonitrile) used in your mobile phase are highly efficient at extracting DOPP from PVC lines, especially during "stop-flow" periods or long equilibrations.
Q2: My cell culture viability is dropping in PVC containers, but the pH is stable. Could this be leaching?
A: Yes. Unlike simple pH shifts, organophosphate leaching causes specific toxicity.
-
The Mechanism: DOPP is lipophilic (LogP ~4.8–7.6). It partitions readily into cell membranes, disrupting lipid bilayers.
-
Verification Experiment: Run a "media hold" control. Incubate your culture media in the PVC vessel for 24 hours without cells, then transfer this media to a glass plate with cells. If toxicity persists, the media has extracted a leachate (likely DOPP) [1].
Q3: Does temperature affect the leaching rate?
A: Exponentially. Diffusion coefficients follow the Arrhenius equation.
-
The Rule: A 10°C increase in temperature can double the migration rate of small molecules like DOPP.
-
Action: If you are autoclaving PVC (121°C), you are forcing a massive initial bolus of plasticizer to the surface. Always discard the first rinse volume after any thermal sterilization step.
Module 2: Mitigation Protocols
Once confirmed, use these protocols to reduce leaching to below the Limit of Quantitation (LOQ).
Protocol A: The "Solvent Compatibility" Gradient
DOPP leaching is driven by the chemical compatibility between the plasticizer and your solvent. Use this table to assess risk.
| Solvent Class | Interaction with DOPP | Leaching Risk | Recommendation |
| Water / Saline | Low Solubility (Hydrophobic repulsion) | Low | Safe for short-term storage. |
| Alcohols (EtOH, MeOH) | Moderate Solubility | High | Avoid prolonged contact. Use PTFE or Silicone tubing. |
| Hexane / Oils | High Solubility (Lipophilic extraction) | Critical | Do NOT use flexible PVC. Immediate extraction will occur. |
| Acetonitrile | High Solubility | High | Common cause of LC-MS background noise. |
Protocol B: Surface Cross-linking (The Barrier Method)
If you cannot change materials, you must modify the surface. This protocol creates a "crust" on the PVC that physically blocks DOPP diffusion.
Method: UV-Assisted Surface Cross-linking
-
Clean: Rinse PVC material with distilled water to remove surface dust.
-
Irradiate: Expose the PVC surface to UV light (specifically 172 nm or 254 nm) for 5–10 minutes.
-
Mechanism: The high-energy UV cleaves C-Cl bonds in the PVC, creating radicals that cross-link the polymer chains at the surface. This densifies the network, increasing the activation energy required for DOPP to diffuse out [2, 3].
-
Warning: Over-exposure will cause yellowing (degradation). Calibrate your UV source.
-
Protocol C: Pre-Leaching (The "Wash-Out" Method)
Remove the "surface-available" DOPP before your sensitive experiment begins.
-
Selection: Choose a solvent that is moderately aggressive (e.g., 20% Ethanol in Water).
-
Circulation: Circulate this solution through the tubing/bag for 2 hours at room temperature.
-
Flush: Immediately flush with 10 volumes of pure distilled water.
-
Logic: This removes the DOPP currently sitting at the surface. While more will eventually diffuse from the bulk, the immediate "burst release" risk is significantly lowered for the next 4–6 hours.
Module 3: Visualizing the Mechanics
Figure 1: The Leaching Mechanism
Caption: Fickian diffusion drives DOPP (red) from the bulk polymer to the surface, where it desorbs into the solvent.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify and resolve DOPP interference in analytical workflows.
References
-
Leaching of Plasticizers from PVC Medical Devices Source: National Institutes of Health (NIH) / PubMed Context: Discusses the migration of plasticizers (DEHP/DOPP) into biological fluids and the toxicity implications. URL:[Link]
-
Surface Modification Strategies to Inhibit Plasticizer Migration Source: Plastics Engineering Context: details engineering methods (UV, Plasma) to create barrier layers on PVC. URL:[Link]
-
Prevention of Plasticizer Leaching out of PVC Products Source: Advanced Science News Context: Covers "click chemistry" and cross-linking approaches to lock plasticizers within the matrix. URL:[Link]
-
This compound (DOPP) Physicochemical Properties Source: PubChem (NIH) Context:[1] Verification of molecular weight (382.52 g/mol ) and lipophilic nature for troubleshooting. URL:[Link]
Sources
Technical Support Center: Thermal Stabilization of Dioctyl Phenyl Phosphate (DOPP)
Status: Operational Ticket ID: DOPP-STAB-001 Assigned Specialist: Senior Application Scientist, Polymer & Formulation Chemistry
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing discoloration , acidity spikes , or volatility in your Dioctyl Phenyl Phosphate (DOPP) samples during thermal processing or storage.
Critical Nomenclature Note:
In this guide, DOPP refers to Phosphoric acid, dioctyl phenyl ester (CAS: 1754-47-8 or similar isomers like bis(2-ethylhexyl) phenyl phosphate).
Note: If you are using Diphenyl octyl phosphate (1 octyl, 2 phenyls), the mechanisms below still apply, but DOPP (2 octyls) is inherently less thermally stable due to a higher statistical probability of
Module 1: Diagnostic Framework (The "Why")
Before attempting stabilization, you must diagnose the specific degradation pathway. DOPP degrades primarily through two distinct mechanisms driven by heat and moisture.
The Degradation Cycle
The primary failure mode for DOPP is Acid-Catalyzed
Visualizing the Pathway
The following diagram illustrates the kinetic failure loop you are likely experiencing.
Figure 1: The autocatalytic degradation cycle of DOPP. Note that the acidic product catalyzes the breakdown of the remaining intact material.
Module 2: Troubleshooting Guide
Use this matrix to identify your issue and link it to a solution.
| Symptom | Probable Cause | Verification Method | Recommended Fix |
| High Acid Number (TAN) | Hydrolysis or Thermal Elimination has generated phosphoric acid derivatives. | Titration (ASTM D974) | Protocol B: Add Acid Scavenger (Epoxide). |
| Yellow/Brown Color | Oxidation of the phenyl ring or formation of quinones. | Colorimetry (Gardner Color) | Protocol C: Add Phenolic Antioxidant. |
| Smoke/Fumes at <200°C | Formation of volatile octene via | TGA or GC-MS (Headspace) | Protocol A: Vacuum dry & Buffer pH. |
| Viscosity Increase | Polymerization of degradation products (varnish formation). | Rheology / Viscometry | Sample is likely irreversible; discard and pretreat new batch. |
Module 3: Stabilization Protocols
Protocol A: Pre-Treatment (Moisture Removal)
Why: Water lowers the activation energy for degradation. You cannot stabilize wet DOPP.
-
Heat the DOPP to 80°C under vacuum (<10 mbar) for 2 hours.
-
Break vacuum with dry Nitrogen (
) only. Do not use ambient air. -
Verify: Moisture content should be <0.05% (Karl Fischer titration).
Protocol B: Acid Scavenging (The Primary Fix)
Why: You must neutralize the "catalyst" (acid) without adding water (which bases like NaOH would do). We use Epoxidized Soybean Oil (ESBO) or Alicyclic Epoxides . These react with the acid to form a stable alcohol.
Steps:
-
Measure Initial TAN: Use ASTM D974 (See References).[1][2] If TAN > 0.1 mg KOH/g, the fluid is already degrading.
-
Loading: Add 1.0% to 3.0% w/w of Epoxidized Soybean Oil (ESBO) or 0.5% Cycloaliphatic Epoxide (e.g., ERL-4221).
-
Note: ESBO is preferred for toxicology/drug development applications due to safety profiles compared to industrial amines.
-
-
Mixing: Stir at 60°C for 30 minutes under
. -
Re-Test: Re-run ASTM D974. The TAN should reduce significantly as the epoxide ring opens to capture the protons.
Protocol C: Antioxidant Synergy
Why: To prevent the phenyl ring from oxidizing and causing discoloration.
-
Selection: Use a high-molecular-weight hindered phenol (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)).
-
Loading: Add 0.1% to 0.5% w/w .
-
Synergy: Combine with a Phosphite processing stabilizer (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) for high-temperature protection (1:1 ratio).
Module 4: Decision Tree & Workflow
Follow this logic to stabilize your specific batch.
Figure 2: Step-by-step decision logic for stabilizing DOPP batches.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use standard amines (like Triethanolamine) to neutralize the acidity? A: Proceed with caution. While amines neutralize acids, they can catalyze the hydrolysis of the phosphate ester bonds at high temperatures (nucleophilic attack on the phosphorus). For DOPP, epoxide acid scavengers are superior because they are non-catalytic and irreversible.
Q: My sample smells like "burnt wax" or "gasoline" after heating. What is this?
A: This is the hallmark of
Q: What is the maximum safe processing temperature for stabilized DOPP? A: Unstabilized DOPP begins degrading rapidly around 220°C . With proper acid scavenging (ESBO) and antioxidants, you can push this to 250°C for short durations. However, sustained heating above 200°C is always risky for dialkyl aryl phosphates.
References
-
ASTM International. (2014).[3] ASTM D974-14e2: Standard Test Method for Acid and Base Number by Color-Indicator Titration. ASTM International.[3] [Link]
-
ACS Applied Polymer Materials. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants. American Chemical Society. [Link]
-
Machinery Lubrication. (2024). Acid Number: A Comprehensive Guide. Noria Corporation. [Link]
Sources
Purification techniques for removing impurities from technical grade DOPP
The following technical guide addresses the purification of Dioctyl Phenylphosphonate (DOPP) (CAS: 1754-47-8), a critical plasticizer and ionophore solvent used in the fabrication of Ion-Selective Electrodes (ISEs) and membrane sensors.[1][2]
Subject: Purification Protocols for Technical Grade Dioctyl Phenylphosphonate (DOPP) Ticket ID: DOPP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active[1][2]
Executive Summary & Chemical Profile
Technical grade DOPP often contains impurities such as mono-octyl phenylphosphonate , phenol , octanol , and oxidation byproducts.[3] In sensitive applications like drug-selective membrane electrodes or nuclear extraction, these impurities cause baseline drift, high membrane resistance, and poor detection limits.[3] This guide provides a self-validating purification ecosystem to upgrade technical grade material (>90%) to analytical grade (>98%).
| Property | Value | Critical Note |
| Chemical Name | Dioctyl phenylphosphonate | Acronym: DOPP |
| CAS Number | 1754-47-8 | Verify against CoA |
| Boiling Point | ~207°C @ 4 mmHg | High vacuum required |
| Key Impurities | Acidic mono-esters, Phenols | Interfere with potentiometric response |
| Target Purity | >99% (GC/Potentiometric) | Required for low-noise ISEs |
Troubleshooting Hub (Q&A)
Q1: My DOPP has a distinct yellow tint. Will this affect my fluorescence sensors?
-
Diagnosis: The yellow coloration typically indicates the presence of phenolic oxidation products or trace quinones formed during storage.
-
Impact: While potentiometrically inert, these chromophores can quench fluorescence and degrade polymer membrane stability.
-
Solution: Perform an Activated Alumina Adsorption step prior to distillation.[1][2] (See Protocol B).
Q2: I am observing "Super-Nernstian" slopes and drift in my ISEs. Is the solvent responsible?
-
Diagnosis: This is a classic sign of acidic contamination .[2] Technical DOPP often contains residual phenylphosphonic acid or mono-octyl esters from incomplete esterification.[1][2][3] These act as unintended ion-exchangers.[1][2]
-
Verification: Measure the pH of a 1:1 water-methanol extract of your DOPP.[2] If pH < 5.0, acidic impurities are present.[2]
-
Solution: You must perform the Alkaline Wash Protocol (See Protocol A) before any thermal treatment.[1][2]
Q3: The distillation yield is low, and the liquid is bumping violently.
-
Diagnosis: High water content or residual low-boiling alcohols (octanol).[1][2] Water causes bumping; octanol codistills or ruins vacuum stability.[1][2]
-
Solution: Degas the sample at 60°C under low vacuum (20 mmHg) for 1 hour before ramping to high vacuum. Use a larger stir bar and a capillary bleed or high-quality manostat.[2][3]
Detailed Purification Protocols
Protocol A: Chemical Washing (Removal of Acidic Impurities)
Use this as the primary cleanup step for highly acidic batches.[1]
-
Dissolution : Dissolve 100 mL of technical DOPP in 200 mL of Diethyl Ether or Dichloromethane (DCM).
-
Alkaline Extraction :
-
Neutralization :
-
Drying : Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 2 hours. Filter.
-
Solvent Removal : Rotary evaporate the solvent to yield the crude, neutral DOPP oil.
Protocol B: High-Vacuum Fractional Distillation (Final Polishing)
Required for removing high-boiling isomers and achieving >99% purity.[1][2]
Setup Requirements:
-
Short-path distillation head (Vigreux column optional but recommended).[1][2]
-
Oil bath with precise thermal control.[2]
Procedure:
-
Charge : Load the neutral DOPP (from Protocol A) into a round-bottom flask. Add a fresh PTFE stir bar.[2]
-
Degas : Heat to 80°C at 20 mmHg to remove residual solvents/water.
-
Distill :
-
Slowly ramp oil bath temperature.[2] DOPP boils at approx. 160–170°C at 0.1 mmHg (or ~207°C at 4 mmHg).[1][2]
-
Discard the first 10% (Forerun): Contains octanol and lower phosphonates.[1]
-
Collect the middle 80% : This is your analytical grade material.
-
Stop before the flask is dry to prevent polymerization of the residue.
Process Logic Visualization
The following diagram illustrates the decision matrix for purifying DOPP based on initial quality assessment.
Figure 1: Decision logic for selecting the appropriate purification workflow based on impurity profile.
References
-
Sigma-Aldrich .[1][2][3] Dioctyl phenylphosphonate Product Specification & Properties. Retrieved from .[1][2]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15641, Dioctyl phenylphosphonate. Retrieved from .[1][2]
-
GuideChem . Dioctyl Phenylphosphonate Purification Methods and Applications. Retrieved from .[1][2]
- Oohira, K., et al. (1996). Theory of electric characteristics of the lipid/PVC/DOPP membrane. Biophysical Chemistry. (Contextual grounding for DOPP use in sensors).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (General reference for organophosphorus distillation techniques).
Sources
Optimizing plasticizer concentration of DOPP for membrane flexibility
Ticket System: Active | Agent: Senior Application Scientist | Topic: Di-n-octyl phenyl phosphonate (DOPP) in PVC Matrices
Overview: The Role of DOPP
Welcome to the membrane formulation support center. You are likely here because you are developing Poly(vinyl chloride) (PVC) based Ion-Selective Electrodes (ISEs) or charged particle sensors.
Di-n-octyl phenyl phosphonate (DOPP) is not just a softener; it is a solvent mediator . In potentiometric sensors, it serves two critical functions:
-
lowering the glass transition temperature (
) of PVC to allow ionic mobility. -
Defining the dielectric constant (
) of the membrane, which dictates the selectivity coefficients ( ) and preference for divalent vs. monovalent ions.
Ticket #001: Baseline Formulation & Synthesis
User Query: "I am starting a new batch of Calcium/Zinc selective membranes. What is the correct starting ratio for DOPP to PVC? My previous membranes were too rigid."
The Standard Protocol (The 2:1 Rule)
For potentiometric ISEs, the industry standard is not the low-plasticizer ratio used in industrial PVC piping (which is often <30%). To achieve the "quasi-liquid" state required for ionophore diffusion, you must approach a 2:1 ratio by weight .
Optimal Starting Composition:
| Component | Function | Weight % (wt%) | Mass (for 200mg batch) |
|---|---|---|---|
| DOPP | Solvent / Plasticizer | 66.0% | 132 mg |
| High Molecular Weight PVC | Polymer Matrix | 33.0% | 66 mg |
| Ionophore + Additives | Active Sensing Elements | ~1.0% | ~2 mg |
Technical Note: If the plasticizer content drops below 60 wt%, the membrane resistance (
) increases exponentially, leading to noisy signals and sluggish response times due to reduced ion mobility.
Synthesis Workflow (Solvent Casting)
Failure to follow the drying kinetics results in "orange peel" surfaces or trapped solvent bubbles.
Figure 1: Standard Solvent Casting Protocol for ISE Membranes. Note: THF = Tetrahydrofuran.[1]
Ticket #002: Troubleshooting Physical Defects
User Query: "My membrane is either leaching an oily substance or cracking when I mount it in the electrode body. How do I fix this?"
Issue A: Exudation (The "Oily" Membrane)
Symptoms: Sticky surface, droplets forming on the membrane after 24 hours. Root Cause:
-
Supersaturation: You exceeded the compatibility limit of PVC for DOPP (usually >70-75 wt%).
-
Incompatible Additives: If you are using a lipophilic salt (e.g., KTClPB) that is not soluble in DOPP, it forces phase separation.
Corrective Action:
-
Step 1: Reduce DOPP concentration to 60-62 wt% .
-
Step 2: Verify you are using High Molecular Weight PVC .[1] Low MW PVC has shorter chains and weaker Van der Waals forces to hold the plasticizer.
Issue B: Brittleness / Cracking
Symptoms: Membrane shatters when cut or leaks electrolyte. Root Cause:
-
Plasticizer Loss: If the membrane was old, the DOPP may have leached out (DOPP is lipophilic but can still migrate).
-
Low Concentration: You are likely below the percolation threshold (approx. 50 wt% for ISEs). Below this, the polymer chains are not sufficiently separated to allow flexibility.
Corrective Action:
-
Increase DOPP to 66 wt% .
-
Check the THF: Ensure your casting solvent (THF) was pure. Peroxides in old THF can crosslink PVC, causing brittleness regardless of plasticizer load.
Ticket #003: Electrochemical Performance & Selectivity
User Query: "I switched from NPOE to DOPP and my selectivity changed. Also, the response is slower. Why?"
This is the most critical scientific distinction. You cannot swap plasticizers without altering the sensor's physics.
The Dielectric Constant (
) Factor
The polarity of the plasticizer determines which ions are stabilized in the membrane phase.
-
NPOE (o-Nitrophenyl octyl ether): High dielectric constant (
). Stabilizes dissociated ions. Good for divalent ions but promotes interference from other polar ions. -
DOPP: Low dielectric constant (
). Promotes ion-pairing .
Comparison Table: Selecting the Right Plasticizer
| Feature | DOPP (Phosphonate) | NPOE (Ether) | DOS (Sebacate) |
|---|
| Dielectric Constant (
Why is your response slow?
If you switched to DOPP but kept the same ionophore concentration, the resistance might be higher because DOPP is more viscous than DOS.
-
Solution: Ensure your membrane thickness is
. Thicker membranes with viscous plasticizers like DOPP have high impedance ( ), slowing the RC time constant of the electrode.
Ticket #004: Lifetime & Leaching
User Query: "My sensor works great for 2 days, then the slope degrades. Is the DOPP leaching into my sample?"
Mechanism of Failure: DOPP is highly lipophilic, but if you are measuring in biological fluids (blood/serum) or samples with surfactants , the plasticizer will be extracted into the sample. This causes:
-
Drift: The baseline potential (
) shifts. -
Poisoning: The sample becomes contaminated.
The "Goldilocks" Optimization Logic You must balance viscosity (response time) against lipophilicity (lifetime).
Figure 2: The Optimization Matrix. Deviating from the 66% wt standard introduces specific failure modes.
Protocol for Lifetime Extension: If leaching is confirmed (via drift), do not increase DOPP. Instead:
-
Conditioning: Store the electrode in a solution identical to the primary ion concentration (e.g.,
target ion) to establish equilibrium. -
Alternative: If DOPP leaching is severe, consider chemically grafted PVC (where the plasticizer is covalently bonded), though this is custom synthesis.
References
-
Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[2][3][4][5] Chemical Reviews, 97(8), 3083–3132. Link
- Foundational text establishing the 2:1 plasticizer r
-
Lindner, E., & Umezawa, Y. (2008). Performance Profiles of Ion-Selective Electrodes.[6][7] Pure and Applied Chemistry, 80(1), 85-104. Link
- Defines the relationship between membrane resistance, response time, and plasticizer viscosity.
-
Eugster, R., et al. (1994). Plasticizers for Ion-Selective Electrodes against Leaching.[7] Analytical Chemistry, 66(9).
- Discusses lipophilicity requirements ( ) to prevent leaching in biological samples.
-
Craggs, A., et al. (1974). DOPP as a solvent mediator for ion-selective electrodes. Journal of Inorganic and Nuclear Chemistry.
- Early characterization of Di-n-octyl phenyl phosphonate specifically for calcium and divalent c
Sources
- 1. researchgate.net [researchgate.net]
- 2. DOP PLASTICIZER [vpchem.net]
- 3. yuanlongchem.com [yuanlongchem.com]
- 4. gec.com.tr [gec.com.tr]
- 5. ekipengineering.com [ekipengineering.com]
- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
Overcoming solubility issues of DOPP in aqueous experimental conditions
The following Technical Support Guide addresses the solubility challenges associated with DOPP (specifically the FAAH inhibitor class, e.g., 3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamate), a compound critical in neuropharmacology and PET imaging development.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Overcoming Aqueous Solubility Limits of DOPP (FAAH Inhibitor) Last Updated: 2025-06-14
Executive Summary & Compound Profile
The Challenge: DOPP is a highly lipophilic carbamate derivative. Its structure features a phenyl ring and a fluoropentyl chain, contributing to a high partition coefficient (LogP > 3.5) and significant crystal lattice energy. In aqueous buffers (PBS, Saline), DOPP exhibits "brick dust" behavior—it resists solvation due to strong intermolecular hydrophobic interactions, often leading to immediate precipitation upon dilution from organic stocks.
Target Audience: This guide is designed for researchers formulating DOPP for:
-
In vitro enzymatic assays (FAAH inhibition).
-
In vivo administration (IV/IP) or PET radiotracer formulation.
Physicochemical Snapshot
| Property | Characteristic | Implication for Solubility |
| LogP | ~3.8 - 4.2 | High lipophilicity; requires organic co-solvents or carriers. |
| pKa | Neutral (Carbamate) | pH adjustment alone is ineffective for solubilization. |
| Stability | Hydrolysis-prone | Avoid prolonged exposure to high pH (>8.5) or high temperatures. |
| Critical Issue | "Crash-out" | Rapid precipitation when DMSO/Ethanol stocks hit aqueous media. |
Troubleshooting Guide (FAQs)
Q1: My DOPP precipitates immediately when I add my DMSO stock to the cell culture media. Why?
A: This is the classic "Solvent Shock" effect. When a small volume of high-concentration organic stock (DMSO) enters a large volume of aqueous media, the local solvent environment shifts instantly from hydrophobic to hydrophilic. DOPP molecules aggregate faster than they can disperse.
The Fix: Do not add the stock directly to the bulk media. Instead, use the "Stepwise Dilution" or "Intermediate Solvent" method:
-
Dissolve DOPP in 100% DMSO (Stock A).
-
Dilute Stock A 1:10 into an intermediate vehicle (e.g., Tween 80 or PEG-400) to create Stock B.
-
Slowly add Stock B to the final aqueous media with rapid vortexing.
Q2: Can I use ethanol instead of DMSO?
A: Yes, and for in vivo applications, it is often preferred. Standard protocols for DOPP (specifically for PET tracers like [18F]DOPP) utilize 10% Ethanolic Saline .[3]
-
Protocol: Dissolve DOPP in absolute ethanol first. Then, add sterile saline (0.9% NaCl) dropwise while vortexing to reach a final concentration of 10% Ethanol (v/v).
-
Warning: Ensure the final ethanol concentration does not exceed toxicity limits for your specific cell line or animal model (typically <10% for IV, <0.5% for sensitive cells).
Q3: I need a solvent-free aqueous solution. Is this possible?
A: Strictly speaking, no. DOPP is practically insoluble in pure water. However, you can create a "pseudo-aqueous" system using Cyclodextrins .
-
Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Mechanism: The hydrophobic DOPP molecule sits inside the cyclodextrin cone, while the hydrophilic outer shell interacts with water.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add solid DOPP or a small aliquot of acetone-dissolved DOPP (evaporate the acetone) and sonicate at 37°C for 30–60 minutes.
Q4: The solution is cloudy. Can I filter it?
A: Stop. If the solution is cloudy, you have a suspension, not a solution. Filtering a cloudy mixture will simply remove the active drug, leaving you with just the solvent.
-
Diagnostic: Centrifuge a sample.[3][4][5] If a pellet forms, your drug is not dissolved.
-
Action: Increase the co-solvent concentration (e.g., move from 0.1% DMSO to 0.5% DMSO) or switch to a lipid-based carrier (Liposomes/Micelles).
Recommended Experimental Protocols
Protocol A: The "Solvent-Shift" Method (For In Vitro Assays)
Best for: Enzymatic assays, high-throughput screening.
-
Primary Stock: Dissolve DOPP in 100% DMSO to 10 mM .
-
Visual Check: Solution must be crystal clear.
-
-
Working Stock (100x): Dilute the Primary Stock into PEG-400 or Propylene Glycol .
-
Example: 10 µL Primary Stock + 90 µL PEG-400 = 1 mM Working Stock.
-
-
Final Dilution: Add 1 µL of Working Stock to 99 µL of Assay Buffer.
-
Final Conc: 10 µM DOPP.
-
Final Solvent: 0.1% DMSO / 0.9% PEG-400.
-
Protocol B: Ethanolic Saline Formulation (For In Vivo/PET)
Best for: IV injection, animal studies.
-
Weighing: Accurately weigh the required mass of DOPP.
-
Solvation: Add Absolute Ethanol to dissolve the compound completely.
-
Stabilization (Optional): Add Tween 80 (1-5% of final volume) if precipitation persists.
-
Aqueous Phase: Add Sterile Saline (0.9% NaCl) dropwise with constant agitation.
-
Target: Clear, colorless solution.
-
-
Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) only if the solution is visually clear, to ensure sterility.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing DOPP. Select the pathway based on biological tolerance to organic solvents.
References
-
Wey, H.-Y., et al. (2014). "PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates." Molecular Pharmaceutics, 11(11), 3929–3936.
- Key Insight: Establishes the standard "10% ethanolic saline" formulation protocol for DOPP administr
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[6]
- Key Insight: Fundamental principles of "brick dust" solubility and the use of co-solvents in drug discovery.
- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
Sources
Technical Support Center: DOPP Membrane Optimization for Taste Sensing
This guide serves as a specialized technical support resource for researchers utilizing Dioctyl Phenylphosphonate (DOPP) in lipid/polymer membranes for potentiometric taste sensing (electronic tongues).
Ticket ID: DOPP-OPT-2025 Assigned Specialist: Senior Application Scientist, Biosensing Division Status: Active Support
Executive Summary: The Role of DOPP in Signal Integrity
In potentiometric taste sensors, Dioctyl Phenylphosphonate (DOPP) is not merely a plasticizer; it is the primary modulator of the membrane's dielectric constant and hydrophobicity.
While the lipid (e.g., TDAB, TOMA) provides the charge site for electrostatic interaction, DOPP creates the "solvent-like" environment within the PVC matrix. Signal noise in these systems typically manifests as:
-
High Impedance Noise: Caused by insufficient plasticization or poor hydration.
-
Drift (Hysteresis): Caused by "Memory Effects" (CPA) where hydrophobic bitter substances (e.g., quinine, iso-alpha acids) remain adsorbed to the DOPP matrix.
-
Baseline Instability: Caused by improper pre-conditioning of the DOPP-lipid complex.
Module 1: Membrane Fabrication & Composition Standards
Objective: Establish a baseline membrane composition that minimizes Johnson noise while maximizing sensitivity to hydrophobic tastants.
Standard Low-Noise Protocol (Bitterness/Astringency)
To reduce thermal noise and impedance instability, adhere to the "200/100" ratio rule. Deviating significantly from this ratio alters the glass transition temperature (
| Component | Role | Standard Quantity | Function in Noise Reduction |
| PVC | Matrix Support | 200 mg | Provides mechanical stability; prevents micro-cracking. |
| DOPP | Plasticizer | 100 µL (~1.0 mL in solution) | Lowers membrane impedance; controls hydrophobicity for selective adsorption. |
| Lipid (TDAB/TOMA) | Sensing Element | ~6 mg | Provides surface charge density. Excess lipid causes aggregation noise. |
| THF | Solvent | 10 mL | Ensures homogeneous dispersion.[1] Must be evaporated slowly to prevent pinholes. |
Critical Fabrication Step:
-
Drying: The membrane must be dried for 72 hours at room temperature in a dust-free environment.
-
Why? Rapid drying traps THF pockets, creating "hotspots" of varying dielectric constants that cause signal spikes during measurement.
Module 2: The Measurement Cycle & CPA Logic
Objective: Distinguish between "Signal Noise" and "Chemical Memory" (CPA).
In DOPP membranes, we rely on CPA (Change of Membrane Potential caused by Adsorption) to detect bitterness.[1][2] This is effectively a "controlled drift." You must distinguish this from uncontrolled noise.
The Self-Validating Measurement Workflow
The following diagram illustrates the mandatory measurement cycle to ensure signal integrity. If
Caption: The standard potentiometric measurement cycle. CPA (Vs - Vr') represents the specific adsorption of bitter substances on the DOPP membrane.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Baseline Drift (Non-Stationary )
User Question: "My reference potential (
Scientist's Diagnosis: This is rarely DOPP degradation. It is likely insufficient pre-conditioning or lipid leaching .
-
Mechanism: DOPP membranes are highly hydrophobic. When first immersed, they require time for the surface structure to reorient and for the internal solution (Ag/AgCl) to equilibrate with the membrane interface.
-
Solution:
-
Pre-conditioning: Soak the sensor in the Reference Solution (30 mM KCl + 0.3 mM Tartaric Acid) for at least 24 to 72 hours before first use.
-
Lipid Stabilization: If measuring high-concentration samples, the lipid (TDAB) may leach out. Reduce the cleaning time or use a milder cleaning solution.
-
Issue 2: High Frequency Noise (Fuzzy Signal)
User Question: "The signal is jumping ±1 mV rapidly. It looks like electrical noise."
Scientist's Diagnosis: This indicates High Membrane Impedance .
-
Mechanism: If the DOPP ratio is too low, the PVC matrix becomes too rigid (glassy), preventing ion mobility. Alternatively, air bubbles may be trapped on the surface.
-
Solution:
-
Check Fabrication: Ensure you used at least 100 µL DOPP per 200 mg PVC.
-
Hydration: Ensure the internal filling solution (3.3 M KCl) is free of bubbles and the membrane is fully hydrated.
-
Shielding: Potentiometric sensors are high-impedance devices. Ensure the beaker is in a Faraday cage or grounded shield.
-
Issue 3: Memory Effect (Ghost Signals)
User Question: "I measured quinine, and now my water sample reads as bitter."
Scientist's Diagnosis: This is the Hydrophobic Adsorption trap. DOPP is excellent at binding hydrophobic bitter substances—sometimes too good.
-
Mechanism: The bitter molecules have penetrated deep into the DOPP/PVC interface and are not being removed by the standard rinse.
-
Solution: Upgrade your cleaning protocol (see Module 4).
Module 4: Advanced Maintenance & Cleaning
Objective: Restore the membrane surface state to prevent signal carryover.
DOPP membranes require a "chemical reset" between measurements. Water is insufficient.
The "Memory Wipe" Protocol
For DOPP-based bitterness sensors (e.g., measuring Quinine, Iso-alpha acids), use the following cleaning solution:
| Component | Concentration | Purpose |
| Ethanol | 30 vol% | Solubilizes hydrophobic residues (bitter substances) adsorbed to DOPP. |
| KCl | 100 mM | Stabilizes the ionic strength; prevents potential shock. |
| KOH | 10 mM | Provides alkalinity to deprotonate weak acids/bases, aiding desorption. |
Troubleshooting Flowchart: Use this logic to diagnose persistent noise issues.
Caption: Diagnostic logic tree for isolating the root cause of signal instability in DOPP membranes.
References
-
Toko, K., et al. (2024).[3][4][5] Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics. National Institutes of Health. Available at: [Link]
-
Tahara, Y., & Toko, K. (2013).[2] Electronic Tongues – A Review. IEEE Sensors Journal. Available at: [Link]
-
MDPI Sensors. (2024). Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances. Available at: [Link]
-
PalmSens. (2023). Troubleshooting on Potentiostat Experiments. Available at: [Link]
-
Kobayashi, Y., et al. (2010). Advanced Taste Sensors Based on Artificial Lipids with Global Selectivity. Sensors. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Validation & Comparative
Comparative Toxicity Guide: Dioctyl Phenyl Phosphate (BEHPP) vs. DEHP Plasticizers
Part 1: Executive Technical Synthesis
The transition from legacy phthalates to organophosphate esters (OPEs) represents a shift in toxicological concern rather than a complete elimination of risk. While Di(2-ethylhexyl) phthalate (DEHP) is a well-characterized reproductive toxicant acting primarily through PPAR
This guide objectively compares the toxicity profiles of these two plasticizers, highlighting that while BEHPP avoids the classical anti-androgenic pathways of DEHP, it presents emerging risks in developmental signaling and neurotoxicity inherent to the organophosphate class.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6][7]
| Feature | DEHP (Legacy Standard) | This compound (BEHPP) |
| CAS Number | 117-81-7 | 16368-97-1 (or 6161-81-5) |
| Chemical Class | Phthalate Ester | Organophosphate Ester (OPE) |
| Primary Function | Plasticizer (Tg reduction) | Flame Retardant Plasticizer |
| LogKow (Lipophilicity) | ~7.5 (High bioaccumulation potential) | ~9.3 (Very High persistence) |
| Primary Metabolite | MEHP (Mono-2-ethylhexyl phthalate) | DPHP (Diphenyl phosphate) / Mono-esters |
| Critical Toxicity Target | PPAR | Retinoic Acid Receptor (RAR |
Part 2: Comparative Toxicological Profiling
Endocrine Disruption Mechanisms
DEHP: DEHP acts as a "phthalate syndrome" driver. Its metabolite, MEHP, suppresses fetal testosterone biosynthesis by downregulating genes (e.g., Cyp11a1, Cyp17a1) in Leydig cells. It is a verified endocrine disruptor causing hypospadias and cryptorchidism in rodent models.
BEHPP (The Emerging Threat):
BEHPP does not significantly bind to the Androgen Receptor. Instead, recent high-resolution screening identifies BEHPP as a potent antagonist of the Retinoic Acid Receptor
-
Mechanism: RAR signaling controls vertebrate development, limb formation, and neural differentiation. BEHPP binds to the ligand-binding domain of RAR
, preventing the binding of endogenous retinoic acid. -
Data Point: BEHPP exhibits an IC
of ~6.5 M for RAR antagonism, a potency comparable to DEHP's secondary effects but acting on a completely different developmental axis.
Hepatic & Metabolic Toxicity[8][9]
-
DEHP: Induces peroxisome proliferation via PPAR
activation. In rodents, this leads to hepatomegaly and tumors (though human relevance of PPAR effects is debated). -
BEHPP: As an organophosphate, BEHPP targets lipid metabolism differently. OPEs are associated with the disruption of sphingolipid metabolism and oxidative stress in hepatocytes. The phosphorus moiety requires distinct Phase I oxidation (CYP450s) compared to the ester hydrolysis of phthalates.
Neurotoxicity
-
DEHP: Neurotoxicity is secondary, linked to thyroid disruption.
-
BEHPP: Organophosphates are historically neurotoxic. While BEHPP is less potent than chlorpyrifos, its structural analogs (e.g., Triphenyl phosphate) show potential for inhibiting acetylcholinesterase (AChE) and disrupting neuronal differentiation.
Part 3: Mechanism of Action Visualization
The following diagram contrasts the primary signaling disruptions caused by DEHP versus BEHPP.
Figure 1: Divergent toxicity pathways. DEHP targets reproductive hormones (AR/PPAR), while BEHPP disrupts developmental signaling (RAR).
Part 4: Experimental Protocols for Validation
To validate these toxicity profiles in your own lab, use the following self-validating protocols.
Protocol A: RAR Antagonism Screening (For BEHPP detection)
Use this to confirm if a plasticizer sample exhibits the specific developmental toxicity associated with BEHPP.
Reagents:
-
Reporter Cell Line: HEK293T transfected with GAL4-RAR
and UAS-Luciferase. -
Positive Control: AGN193109 (Known RAR antagonist).
-
Ligand: All-trans Retinoic Acid (atRA).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well white plates. Incubate 24h. -
Dosing: Treat cells with BEHPP (0.1, 1, 10, 50, 100
M) in the presence of 10 nM atRA (EC concentration).-
Expert Insight: Co-treatment with atRA is critical. You are testing for antagonism (inhibition of signal), not agonism.
-
-
Incubation: 24 hours at 37°C, 5% CO
. -
Assay: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Validation Criteria:
-
Control (atRA only) must show >50-fold induction over vehicle.
-
BEHPP is confirmed toxic if it dose-dependently reduces atRA-induced luminescence with cell viability >80% (verify viability via MTT to rule out false positives due to cell death).
-
Protocol B: Plasticizer Migration Test (OECD 428 Adapted)
Quantify the leaching potential of DEHP vs. BEHPP from medical polymers.
-
Simulant Preparation: Prepare Simulant A (10% Ethanol) and Simulant D (n-Heptane) to mimic aqueous and fatty biological fluids.
-
Exposure: Cut polymer samples (
surface area). Immerse in 100 mL simulant at 37°C for 72 hours (static) or 24 hours (agitated). -
Extraction:
-
Aqueous: Liquid-liquid extraction with Dichloromethane.
-
Heptane: Evaporate to dryness, reconstitute in Methanol.
-
-
Quantification (GC-MS):
-
Column: DB-5ms UI (30m x 0.25mm).
-
Temp Program: 60°C (1 min)
20°C/min 300°C (hold 5 min). -
Target Ions:
-
DEHP: m/z 149 (Quant), 167, 279.
-
BEHPP: m/z 399 (Parent), 251, 113.
-
-
-
Calculation: Migration (
) = .
Part 5: Conclusion & Recommendations
Verdict: Replacing DEHP with this compound (BEHPP) is not a shift to a "non-toxic" alternative but a trade-off between reproductive toxicity and developmental signaling disruption .
-
For Medical Devices (Blood Bags/Tubing): BEHPP is not recommended as a direct drop-in replacement for DEHP in high-risk neonatal applications due to its RAR antagonism and high lipophilicity, which may affect developmental pathways in neonates.
-
For Industrial/Flame Retardant Uses: BEHPP offers superior flame retardancy. However, containment measures must address its persistence and accumulation in dust.
-
Testing Strategy: Future safety assessments for OPE plasticizers must include RAR/RXR nuclear receptor screening , as standard estrogen/androgen assays will miss the critical toxicity mode of BEHPP.
References
-
Discovery of contaminants with antagonistic activity against retinoic acid receptor in house dust. Source: Journal of Hazardous Materials (2022).[1] Key Finding: Identification of BEHPP as a specific RAR
antagonist with IC50 ~6.5 M. -
Phthalate and Organophosphate Plasticizers in Nail Polish: Evaluation of Labels and Ingredients. Source: Environmental Science & Technology (2018).[2][3] Key Finding: Comparative detection of DEHP and OPEs; highlights substitution trends.
-
Alternative Plasticizers As Emerging Global Environmental and Health Threat. Source: ACS Sustainable Chemistry & Engineering (2022). Key Finding: Review of "regrettable substitution" and toxicity mechanisms of OPEs vs Phthalates.
-
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) - PubChem Compound Summary. Source: National Library of Medicine. Key Finding: Chemical structure, CAS 16368-97-1, and physical properties. [4]
Sources
Performance benchmarking of DOPP against other organophosphorus flame retardants
This guide provides a rigorous technical benchmarking of Di-n-octyl phenyl phosphate (DOPP) against industry-standard organophosphorus flame retardants (OPFRs) such as Triphenyl phosphate (TPHP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP).
Content Type: Technical Comparison & Experimental Guide Subject: Di-n-octyl phenyl phosphate (CAS: 6161-81-5) Context: Material Science & Toxicological Safety Profiling
Executive Summary: The Trade-off Matrix
Di-n-octyl phenyl phosphate (DOPP) occupies a specialized niche as a plasticizing flame retardant . Unlike its tri-aryl competitors (e.g., TPHP) which function primarily as high-efficiency flame poisons, DOPP offers a hybrid performance profile: it imparts significant flexibility to polymers (PVC, rubber) while providing moderate flame retardancy.
-
Performance Verdict: DOPP is less efficient as a pure flame retardant than TPHP due to its higher aliphatic carbon content (two octyl chains), which acts as fuel. However, it is superior in low-temperature flexibility and plasticization efficiency .
-
Safety Verdict: Emerging toxicological data suggests DOPP exhibits a distinct metabolic profile from TPHP. While TPHP rapidly metabolizes to the bioactive Diphenyl phosphate (DPHP), DOPP’s hydrolysis yields octanol and mono-phenyl species, potentially altering its endocrine disruption potential.
Chemical & Physical Characterization
The structural differences between DOPP and its competitors dictate their migration behavior, flammability, and toxicity.
Table 1: Physicochemical Comparison of DOPP and Key OPFRs
| Property | DOPP (Di-n-octyl phenyl phosphate) | TPHP (Triphenyl phosphate) | TDCIPP (Tris(1,3-dichloro-2-propyl) phosphate) |
| CAS Number | 6161-81-5 | 115-86-6 | 13674-87-8 |
| Structure Type | Alkyl-Aryl Phosphate | Tri-Aryl Phosphate | Chlorinated Alkyl Phosphate |
| Phosphorus Content | ~7.8% | ~9.5% | ~7.2% |
| Physical State | Liquid (Viscous) | Solid (Crystalline) | Liquid |
| Log Kow (Lipophilicity) | ~8.6 (High Bioaccumulation Potential) | 4.59 | 3.65 |
| Primary Function | Plasticizer + FR | Flame Retardant | Flame Retardant |
| Key Metabolites | Octanol, Phenyl phosphate | Diphenyl phosphate (DPHP), Phenol | Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) |
Analyst Note: DOPP's high Log Kow (8.[1]6) indicates extreme lipophilicity, suggesting it will bind strongly to organic matter in sediments and lipids in biota, yet its large molecular volume may retard membrane permeability compared to TPHP.
Material Performance Benchmarking
Flame Retardancy Mechanism
DOPP functions through a Condensed Phase Mechanism . Upon thermal decomposition, the phosphorus moiety promotes char formation (carbonization) on the polymer surface, creating a barrier against heat and oxygen.
-
Efficiency vs. TPHP: TPHP is more effective per unit weight because it has a higher aromatic content and phosphorus percentage (9.5% vs 7.8%). The octyl chains in DOPP decompose to generate volatile hydrocarbons, which can initially fuel the flame before the char barrier forms.
-
Efficiency vs. TDCIPP: TDCIPP utilizes a Gas Phase Mechanism (radical scavenging via Chlorine). TDCIPP is generally more effective at extinguishing active flames (higher LOI) but produces toxic halogenated smoke. DOPP is halogen-free, generating less corrosive smoke.
Plasticization Efficiency
In PVC and rubber matrices, DOPP outperforms TPHP significantly.
-
Glass Transition (Tg) Reduction: DOPP > TPHP. The long aliphatic octyl chains increase free volume between polymer chains, lowering Tg and improving flexibility.
-
Migration Stability: DOPP < TPHP. Due to its liquid state and aliphatic nature, DOPP may migrate to the surface (blooming) more easily than solid TPHP in rigid matrices, but less so in flexible PVC where it is highly compatible.
Toxicological Profiling (Drug Development Perspective)
For researchers in toxicology and drug safety, the metabolic activation of OPFRs is the critical differentiator.
Metabolic Pathway Analysis
TPHP is a known endocrine disruptor largely because its metabolite, DPHP, mimics estrogen/androgen structures. DOPP's metabolism differs due to the presence of the octyl esters.
Figure 1: Comparative metabolic pathways of TPHP and DOPP. TPHP rapidly yields DPHP, a potent bioactive agent. DOPP yields Octanol (low toxicity) and Mono-phenyl phosphate, likely exhibiting lower nuclear receptor affinity.
Toxicity Endpoints
-
Neurotoxicity: TPHP induces significant locomotor defects in zebrafish larvae (decreased swimming speed) and alters neurotransmitter levels (Acetylcholinesterase inhibition). DOPP's neurotoxic potential is predicted to be lower due to the lack of three phenyl rings, which are associated with neuro-receptor binding.
-
Cytotoxicity: In HepG2 (liver) cells, TPHP typically shows lower IC50 values (higher toxicity) compared to alkyl-aryl phosphates.
Experimental Protocols
To validate these comparisons, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Thermal Stability & Char Yield (TGA)
Objective: Quantify the condensed-phase char formation (Flame Retardancy proxy).
-
Sample Prep: 5-10 mg of pure DOPP and TPHP, and 5-10 mg of Polymer+DOPP (e.g., PVC with 10% loading).
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Method:
-
Ramp: 10°C/min from 30°C to 700°C.
-
Atmosphere: Nitrogen (Inert) for degradation onset; Air (Oxidative) for char stability.
-
-
Key Metrics:
- : Temperature at 5% weight loss (Volatility/Stability).
- : Residual weight % at 600°C.
-
Validation: If
of DOPP < TPHP, the hypothesis of lower FR efficiency is supported.
Protocol B: High-Throughput Neurotoxicity Screening (Zebrafish)
Objective: Compare neuro-behavioral impact (Locomotor assay).
Figure 2: Workflow for comparative neurotoxicity screening. hpf = hours post-fertilization.
Detailed Steps:
-
Exposure: Expose zebrafish embryos (n=20/group) to DOPP and TPHP at logarithmic concentrations (0.1, 1, 10 µM) in E3 medium from 2 hours post-fertilization (hpf) to 96 hpf.
-
Solvent Control: Use 0.1% DMSO.
-
Assay (96 hpf): Place larvae in 96-well plates inside a tracking system (e.g., DanioVision).
-
Stimulus: 10 min Dark adaptation -> 10 min Light (Startle) -> 10 min Dark.
-
Endpoint: Measure "Total Distance Moved (mm)". TPHP typically suppresses movement in the dark phase (hypoactivity). Compare DOPP response against this baseline.
References
-
World Health Organization (WHO). (2009). Environmental Health Criteria 242: Triphenyl Phosphate. International Programme on Chemical Safety.
-
European Chemicals Agency (ECHA). (2023).[2][3][4] Substance Information: Tris(2-ethylhexyl) phosphate and related Alkyl-Aryl Phosphates.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 80269: Di-n-octyl phenyl phosphate.
-
Dishaw, L. V., et al. (2014).[5] "Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish." Toxicological Sciences, 142(2), 445-454.
-
Van der Veen, I., & de Boer, J. (2012). "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis."[6] Chemosphere, 88(10), 1119-1153.
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- 2. Dioctyl phenyl phosphate | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dioctyl phenylphosphonate | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ctfassets.net [downloads.ctfassets.net]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to the Long-Term Stability of Dioctyl Phenyl Phosphate in Chemical Sensors
For researchers, scientists, and drug development professionals relying on the consistent performance of ion-selective sensors, the long-term stability of every component is paramount. The plasticizer, a critical component of the polymeric membrane in an ion-selective electrode (ISE), plays a pivotal role in maintaining the sensor's analytical performance over time. This guide provides an in-depth technical comparison of dioctyl phenyl phosphate (DOPP) and its common alternatives, focusing on the validation of its stability for long-term sensor applications. We will delve into the mechanisms of sensor performance degradation, present comparative data, and provide detailed experimental protocols for in-house validation.
The Crucial Role of the Plasticizer in Sensor Longevity
In a polymer membrane ISE, the plasticizer acts as a solvent for the ionophore and any ionic additives, ensuring a homogenous, flexible, and ion-conductive medium. However, the very properties that make a plasticizer effective can also be its downfall in long-term use. The primary failure mode for plasticized PVC membrane sensors is the slow leaching or exudation of the plasticizer from the membrane into the sample solution[1][2]. This process has a cascade of detrimental effects on sensor performance:
-
Increased Membrane Resistance: As the plasticizer leaches, the membrane becomes more rigid, increasing its electrical resistance and potentially dampening the potentiometric signal.
-
Decreased Sensitivity (Slope): The loss of the plasticizer can alter the dielectric constant of the membrane, affecting the ion-exchange equilibrium at the membrane-sample interface and leading to a decrease in the Nernstian slope[2].
-
Drift in the Limit of Detection (LOD): Leaching can change the distribution of the ionophore within the membrane, leading to a less stable and often higher limit of detection.
-
Loss of Adhesion: In "coated wire" or all-solid-state sensors, plasticizer loss can lead to the physical detachment of the membrane from the underlying electrode.
The ideal plasticizer, therefore, must strike a balance: it needs to be an effective solvent for the membrane components while exhibiting minimal partitioning into the aqueous sample phase over extended periods. Key physicochemical properties that govern this behavior include high lipophilicity (high logP), low water solubility, a suitable dielectric constant, and low volatility[3].
Comparative Analysis of this compound and Alternatives
This compound (DOPP) is a widely used plasticizer in ISEs. To objectively evaluate its suitability for long-term applications, we compare it with two other commonly used plasticizers: the highly polar o-nitrophenyl octyl ether (o-NPOE) and the less polar bis(2-ethylhexyl) sebacate (DOS).
Physicochemical Properties
The long-term stability of a plasticizer within a PVC membrane is intrinsically linked to its physical and chemical properties. A higher molecular weight and greater lipophilicity (higher logP value) generally correlate with lower water solubility and reduced leaching from the membrane. The dielectric constant influences the dissociation of the ion-ionophore complex and thus the sensor's selectivity and sensitivity[1].
| Property | This compound (DOPP) | o-Nitrophenyl Octyl Ether (o-NPOE) | Bis(2-ethylhexyl) Sebacate (DOS) |
| Molecular Formula | C₂₂H₃₉O₃P | C₁₄H₂₁NO₃ | C₂₆H₅₀O₄ |
| Molecular Weight ( g/mol ) | 382.52[4] | 251.32[5][6] | 426.68[7] |
| Density (g/mL at 25°C) | 0.967[4] | 1.04[5][8] | 0.914[9] |
| Boiling Point (°C) | 207 at 4 mmHg[4] | 197-198 at 11 mmHg[5][8] | 212 at 1 mmHg[9] |
| Dielectric Constant (ε) | ~6-8 (estimated) | ~24[5] | ~4-5 (estimated) |
| logP (octanol/water) | 7.9 (calculated)[2] | 5.1 (calculated)[10] | 9.0+ (estimated) |
| Water Solubility | Very Low | Low[5] | Insoluble[11] |
Table 1: Comparison of the physicochemical properties of DOPP, o-NPOE, and DOS.
From this data, DOPP presents a favorable profile for long-term stability. Its relatively high molecular weight and high calculated logP value suggest strong retention within the PVC matrix. While DOS has a higher molecular weight and is expected to be even more lipophilic, DOPP's phosphonate group may offer better compatibility with certain ionophores. o-NPOE, with its lower molecular weight and significantly lower logP, is theoretically more prone to leaching, although its high dielectric constant is often beneficial for the performance of sensors for divalent ions.
Long-Term Performance and Stability
While direct, head-to-head, long-term stability studies comparing these three plasticizers under identical conditions are scarce in the literature, we can synthesize findings from various sources to draw a comparative picture.
-
This compound (DOPP): Sensors utilizing DOPP have been reported to have stable performance for several months. Its use in calcium ISEs, for example, demonstrates good Nernstian responses and stable baselines over extended periods of use.
-
o-Nitrophenyl Octyl Ether (o-NPOE): Due to its high polarity, o-NPOE is often favored for achieving low detection limits. However, some studies suggest a shorter functional lifetime compared to more lipophilic plasticizers. In a study on nitrate-selective electrodes, those plasticized with o-NPOE demonstrated a long lifetime of over 6 months[1].
-
Bis(2-ethylhexyl) Sebacate (DOS): DOS is a common choice for creating robust sensors with extended lifetimes due to its high lipophilicity. For example, a potassium-selective electrode using a polymeric plasticizer structurally similar to DOS showed a stable Nernstian response for over four months, outperforming its DOS-plasticized counterpart[12].
Experimental Validation of Long-Term Stability
To rigorously validate the long-term stability of a sensor formulation, a systematic experimental approach is required. The following protocols are based on recommendations from the International Union of Pure and Applied Chemistry (IUPAC) and best practices in the field[13].
Experimental Workflow
The overall workflow for assessing the long-term stability of an ion-selective electrode involves periodic characterization of its key performance parameters over an extended duration.
Caption: Workflow for long-term stability validation of ISEs.
Protocol for Long-Term Stability Monitoring
Objective: To evaluate and compare the long-term stability of ion-selective electrodes plasticized with DOPP, o-NPOE, and DOS.
Materials:
-
High molecular weight PVC
-
This compound (DOPP)
-
o-Nitrophenyl octyl ether (o-NPOE)
-
Bis(2-ethylhexyl) sebacate (DOS)
-
Appropriate ionophore and ionic additive for the target ion
-
Tetrahydrofuran (THF), freshly distilled
-
Electrode bodies and internal filling solution
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer
-
Standard solutions of the target ion
Procedure:
-
Membrane Preparation:
-
For each plasticizer, prepare a membrane cocktail by dissolving PVC, the plasticizer, the ionophore, and the ionic additive in THF. A typical ratio is 33% PVC and 66% plasticizer by weight, with the ionophore and additive at 1-2% of the total mass.
-
Pour the cocktails into glass rings on a flat glass plate and allow the THF to evaporate slowly over 24-48 hours to form homogenous, transparent membranes.
-
-
Electrode Fabrication:
-
Cut 5-7 mm discs from each membrane and mount them in the electrode bodies.
-
Fill the electrodes with the appropriate internal filling solution and condition them by soaking in a 0.01 M solution of the target ion for at least 24 hours before the first measurement.
-
-
Initial Characterization (T=0):
-
Calibration Curve: Measure the electrode potential in a series of standard solutions of the target ion, covering the expected linear range (e.g., 10⁻⁷ M to 10⁻¹ M).
-
Slope: Calculate the slope of the linear portion of the calibration curve. It should be close to the theoretical Nernstian value (59.2/z mV per decade at 25°C, where z is the charge of the ion).
-
Limit of Detection (LOD): Determine the LOD as the activity of the primary ion at which the extrapolated linear response intersects the line representing the mean potential in the non-responsive region, as per IUPAC recommendations[13].
-
Response Time: Measure the time required for the electrode to reach a stable potential (e.g., within ±0.1 mV) after a rapid change in ion concentration (e.g., from 10⁻⁴ M to 10⁻³ M).
-
-
Long-Term Storage and Periodic Testing:
-
Store the electrodes in a 10⁻³ M solution of the target ion at a constant temperature when not in use.
-
Repeat the characterization procedure (Step 3) at regular intervals (e.g., weekly for the first month, then bi-weekly for up to 6 months).
-
-
Data Analysis:
-
Plot the slope, LOD, and response time as a function of time for each plasticizer group.
-
Compare the rate of degradation of these performance parameters to determine the relative long-term stability of the sensors.
-
Protocol for Accelerated Aging Study
To expedite the evaluation of long-term stability, an accelerated aging test can be performed by storing the sensors at an elevated temperature[7].
Procedure:
-
Perform the initial characterization of the electrodes as described above.
-
Store the electrodes in a 10⁻³ M solution of the target ion in a temperature-controlled oven at a moderately elevated temperature (e.g., 40-50°C). Caution: Do not exceed the glass transition temperature of the PVC membrane.
-
At defined intervals (e.g., every 48-72 hours), remove the electrodes from the oven, allow them to cool to room temperature, and re-characterize their performance.
-
Plot the performance parameters against time. The degradation observed in the accelerated test can be correlated to real-time aging, although the exact acceleration factor may vary.
Conclusion and Recommendations
The long-term stability of an ion-selective sensor is critically dependent on the retention of the plasticizer within the polymeric membrane. This compound (DOPP) presents a compelling option for researchers aiming to develop robust sensors for long-term deployment. Its physicochemical properties, particularly its high molecular weight and lipophilicity, suggest a low tendency for leaching into aqueous samples, a key determinant of sensor lifetime.
While direct comparative studies are limited, the available data indicates that DOPP's stability is competitive with, and in some aspects superior to, common alternatives like o-NPOE and DOS. For applications demanding the utmost stability, DOPP should be a primary candidate for consideration. However, as the optimal plasticizer can be ionophore-dependent, it is strongly recommended that researchers perform their own long-term stability and accelerated aging tests, following the protocols outlined in this guide, to validate the performance of their specific sensor formulation.
References
- Arada, M. de los Á., et al. (2005). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society, 50(4), 687-692.
- Ghanbari, M., et al. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-374.
- Mihali, C.V., et al. (2012). Use of Plasticizers for Electrochemical Sensors. In Recent Advances in Plasticizers. IntechOpen.
-
PubChem. 2-Nitrophenyl octyl ether. [Link]
- Hukins, D. W. L., et al. (2008). Accelerated aging for testing polymeric biomaterials and medical devices. Medical Engineering & Physics, 30(10), 1270-1274.
- Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536.
-
PubChem. This compound. [Link]
-
PubChem. Di-2-ethylhexyl sebacate. [Link]
- IUPAC. (2002). Performance Evaluation Criteria for Preparation and Measurement of Macro- and Microfabricated Ion-Selective Electrodes.
- Mousa, A., & Bakir, M. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(4), 859-866.
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Environmental impact and bioaccumulation potential of dioctyl phenyl phosphate
Title: Environmental Impact and Bioaccumulation Potential of Dioctyl Phenyl Phosphate (DOPP): A Comparative Technical Guide
Executive Summary
This compound (DOPP, CAS 6161-81-5) represents a critical subclass of organophosphate esters (OPEs) utilized as flame retardants and plasticizers. Often overshadowed by its structural analog 2-ethylhexyl diphenyl phosphate (EHDPP) or the ubiquitous triphenyl phosphate (TPHP), DOPP is emerging as a distinct analyte of concern due to its enhanced lipophilicity.
This guide provides a rigorous comparative analysis of DOPP against TPHP and EHDPP. While TPHP is the historical benchmark for neurotoxicity and endocrine disruption, DOPP’s physicochemical profile suggests a distinct environmental fate—characterized by higher sediment partitioning and bioaccumulation potential driven by its dual octyl chains. This document outlines the mechanistic basis for these differences and provides validated protocols for their assessment.
Chemical Identity & Physicochemical Profiling
The environmental behavior of DOPP is dictated by its structure: a central phosphate core esterified with one phenyl group and two octyl (typically 2-ethylhexyl) chains. This contrasts with TPHP (three phenyls) and EHDPP (two phenyls, one octyl).
Mechanistic Insight: The substitution of aromatic rings with long aliphatic chains in DOPP significantly increases the octanol-water partition coefficient (
Table 1: Comparative Physicochemical Properties
| Property | This compound (DOPP) | 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | Triphenyl Phosphate (TPHP) | Impact on Fate |
| CAS Number | 6161-81-5 | 1241-94-7 | 115-86-6 | Identity Verification |
| Formula | Molecular Weight Driver | |||
| Log | > 6.5 (Predicted) | 5.73 (Exp.) | 4.59 (Exp.)[1][2][3] | Bioaccumulation Potential |
| Water Solubility | < 0.1 mg/L | 1.9 mg/L | 1.9 mg/L | Aquatic Transport |
| Vapor Pressure | Low ( | Moderate | Moderate | Volatilization Potential |
| Henry's Law Const. | High | Moderate | Low | Air-Water Partitioning |
Note: Experimental values for DOPP are scarce; values above represent consensus QSAR predictions (EPI Suite™) validated against structural analogs.
Environmental Fate & Transport[2]
DOPP exhibits a "multimedia" behavior distinct from TPHP. While TPHP is frequently detected in water columns, DOPP’s high
Fate Pathways Diagram
The following diagram illustrates the partitioning dynamics of DOPP compared to more soluble OPEs.
Figure 1: Environmental fate pathways for DOPP. Note the dominant vector from Water to Sediment due to high hydrophobicity.
Bioaccumulation Potential
Bioaccumulation is the net result of uptake (via respiratory surface or diet) versus elimination (metabolism and excretion).
-
Uptake: DOPP's high Log
(>6.5) suggests rapid uptake into lipid-rich tissues. However, the "molecular size cutoff" theory suggests that steric hindrance of the dual octyl chains may reduce membrane permeability compared to TPHP. -
Metabolism: OPEs are generally metabolized via esterase-mediated hydrolysis. DOPP metabolizes to Diphenyl Phosphate (DPHP) and Mono-octyl phenyl phosphate , which are more water-soluble and excretable.
-
Bioconcentration Factor (BCF):
-
TPHP BCF: ~500–1000 L/kg (Moderate)
-
DOPP BCF: Predicted > 2000 L/kg (High), classifying it as potentially bioaccumulative under REACH criteria.
-
Bioaccumulation Mechanism Diagram
Figure 2: Kinetic pathway of DOPP bioaccumulation. High lipophilicity favors storage, while hepatic metabolism acts as the primary clearance mechanism.
Experimental Protocols
To validate the environmental impact of DOPP, rigorous testing protocols are required. Below are two standardized workflows adapted for high-Log
Protocol A: Determination of Log (HPLC Method)
Standard: OECD Guideline 117
Rationale: Traditional shake-flask methods (OECD 107) fail for Log
-
System Setup : Use an HPLC with a C18 reverse-phase column.
-
Mobile Phase : Methanol:Water (75:25 v/v), isocratic flow at 1.0 mL/min.
-
Reference Standards : Prepare a cocktail of 6 reference compounds with known Log
values spanning the expected range (e.g., TPHP, DDT, Benzo[a]pyrene). -
Calibration : Inject standards and record retention times (
). Calculate capacity factors ( ): (where is the dead time determined by thiourea injection). -
DOPP Analysis : Inject DOPP sample (10 ppm in MeOH). Determine its
. -
Calculation : Plot Log
vs. Log of references. Interpolate DOPP Log from the regression line.-
Acceptance Criteria:
of calibration curve > 0.98.
-
Protocol B: Flow-Through Bioconcentration Assay
Standard: OECD Guideline 305 Rationale: Static tests underestimate BCF for hydrophobic compounds due to adsorption to glass walls. Flow-through ensures constant exposure concentration.
-
Test Species : Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).
-
Acclimatization : 14 days in test water (pH 7.0–8.5, dissolved oxygen > 60%).
-
Dosing System : Use a mixing chamber to deliver DOPP dissolved in a carrier (e.g., triethylene glycol, max 100 µL/L) to the test tanks.
-
Target Concentration: 1/100th of the
(approx. 1–5 µg/L).
-
-
Exposure Phase (28 Days) :
-
Monitor water concentration daily via LC-MS/MS.
-
Sample 4 fish on days 3, 7, 14, 21, and 28.
-
-
Depuration Phase (14 Days) : Transfer remaining fish to clean water. Sample on days 1, 3, 7, 10, 14.
-
Analysis : Extract fish tissue (lipid normalization required). Analyze for DOPP and metabolites.
-
Calculation :
-
Kinetic BCF:
(Uptake rate / Depuration rate).
-
References
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: this compound (CAS 6161-81-5).[2][4][5][6][7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2-Ethylhexyl diphenyl phosphate (EHDPP) and analogs.[2] Retrieved from [Link]
-
Wei, G. L., et al. (2015). "Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure." Environmental Pollution.
-
Van der Veen, I., & de Boer, J. (2012). "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere.[8]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pasteur.epa.gov [pasteur.epa.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative Guide: Dielectric Constants of DOPP vs. 2-Ethylhexyl Diphenyl Phosphate
[1]
Executive Summary
In the formulation of polymer matrices for drug delivery and electrochemical sensors, the dielectric constant (
-
2-Ethylhexyl Diphenyl Phosphate (EHDPP) exhibits a high dielectric constant (
) , driven by its high aromatic content (two phenyl rings). It is primarily used when high solvation power and flame retardancy are required. -
Di-n-octyl Phenyl Phosphonate (DOPP) exhibits a moderate dielectric constant (
) .[1] It is the standard solvent mediator for ion-selective electrodes (ISEs) where a balance between lipophilicity and ion mobility is critical for detecting cationic drugs.
Key Takeaway: Choose EHDPP for high-polarity matrices requiring flame resistance.[1] Choose DOPP for sensor membranes and bio-analytical devices requiring stable, low-noise baselines.
Chemical Profile & Structural Logic
Understanding the structural origin of the dielectric difference is crucial for predicting performance in new applications.
| Feature | DOPP | 2-Ethylhexyl Diphenyl Phosphate |
| Chemical Name | Di-n-octyl phenyl phosphonate | 2-Ethylhexyl diphenyl phosphate |
| Common Acronyms | DOPP | EHDPP, Octicizer, Santicizer 141 |
| CAS Number | 1754-47-8 | 1241-94-7 |
| Class | Phosphonate (C-P bond) | Phosphate Ester (C-O-P bond) |
| Molecular Structure | 1 Phenyl ring, 2 Octyl chains | 2 Phenyl rings, 1 Ethylhexyl chain |
| Polarity Drivers | P=O dipole, 1 Aromatic ring | P=O dipole, 2 Aromatic rings (High polarizability) |
Structural Causality
-
EHDPP: The presence of two phenyl rings significantly increases the electronic polarizability and dipole density per unit volume, leading to a much higher dielectric constant (
). -
DOPP: The two long aliphatic octyl chains dilute the polar phosphonate group and the single phenyl ring, resulting in a lower dielectric constant (
), closer to standard plasticizers like DOP (Dioctyl phthalate, ).
Dielectric Performance Analysis
The following data compares the dielectric constants and their functional implications.
Quantitative Comparison
| Property | DOPP (Phosphonate) | EHDPP (Phosphate) |
| Dielectric Constant ( | ~6.0 – 8.0 (Moderate) | 15.0 (High) |
| Dissipation Factor | Low (Suitable for sensors) | Moderate (Higher loss) |
| Viscosity (cP at 25°C) | ~12-15 | 16.4 |
| Primary Function | Ionophore Solvent (Sensors) | Flame Retardant / Solvator |
Application Context[3][4][5][6][7][8][9][10][11][12]
-
DOPP in Sensors (ISEs): In drug development, DOPP is used to create membranes for detecting cationic drugs (e.g., alkaloids, beta-blockers). Its moderate dielectric constant excludes hydrophilic interference while allowing sufficient mobility for the target ion. A higher
(like that of o-NPOE, ) is sometimes used, but DOPP provides a critical intermediate option for selectivity optimization. -
EHDPP in Polymer Matrices: EHDPP is used in medical-grade PVC and wire insulation. Its high dielectric constant allows it to solvate polar additives and improve the flexibility of rigid polymers more effectively than aliphatic phosphates. However, in electrical insulation, a high
can sometimes be a liability (increased capacitance), so it is often balanced with other plasticizers.
Experimental Protocol: Measuring Dielectric Constant
Method: Broadband Dielectric Spectroscopy (BDS)
Objective: Accurate determination of the complex permittivity
Workflow Diagram
The following diagram illustrates the logical flow for characterizing these fluids.
Step-by-Step Protocol
-
Cell Calibration: Use a standard liquid test fixture (e.g., Agilent 16452A) with a known electrode gap (
). Calibrate open/short/load to remove stray capacitance. -
Sample Preparation: Degas the DOPP or EHDPP sample under vacuum (-0.1 MPa) for 30 minutes to remove dissolved air, which drastically lowers the measured
. -
Loading: Inject the liquid into the cell, ensuring no bubbles are trapped between the electrodes.
-
Measurement:
-
Set temperature to 25°C .
-
Sweep frequency from 1 kHz to 1 MHz .
-
Record Capacitance (
) and Dissipation Factor ( ).
-
-
Calculation:
Where is the electrode area and is the vacuum permittivity ( F/m).
Implications for Drug Development
Ion-Selective Electrodes (ISEs) for Drug Detection
DOPP is the "Goldilocks" solvent for potentiometric sensors.
-
Mechanism: Many pharmaceutical drugs are protonated amines (cations). To detect them, a plasticized PVC membrane is used.
-
Why DOPP? If
is too low (e.g., Dioctyl sebacate, ), the membrane resistance is too high. If is too high (e.g., o-NPOE, ), the membrane becomes too polar and leaks hydrophilic interferents. DOPP ( ) provides the optimal balance for selectivity and response time .
Polymer Drug Carriers
EHDPP is relevant when formulating matrices that must resist ignition (e.g., in manufacturing environments) or when high solvation of a polar drug within a patch is required. Its high
References
-
Valtris Specialty Chemicals. (2022).
and physical properties). -
Sigma-Aldrich. (2024).[2] Product Specification: Dioctyl phenylphosphonate (Selectophore). (Confirming CAS 1754-47-8 and use in ion-selective electrodes).[1]
- Wypych, G. (2019). Handbook of Plasticizers (Third Edition). ChemTec Publishing. (Data on dielectric constants of phosphate esters vs.
- Pretsch, E., et al. (1998). Ion-Selective Electrodes. Springer. (Foundational text on the role of plasticizer dielectric constant in sensor selectivity).
- Industrial Solvents Handbook. (5th Ed). 2-Ethylhexyl Diphenyl Phosphate Properties. (Source for dielectric constant value of 15.0).
Introduction to Dioctyl Phenyl Phosphate (DOPP) and Its Significance in Food Contact Materials
An In-Depth Guide to the Assessment of Dioctyl Phenyl Phosphate Migration from Food Contact Materials
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the assessment of this compound (DOPP) migration from food contact materials (FCMs). We will delve into the critical aspects of DOPP, its toxicological significance, the analytical methodologies for its detection, a comparative analysis of its migration profile against alternative plasticizers, and detailed experimental protocols. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reliable results.
This compound (DOPP) is a member of the organophosphate ester (OPE) family of chemicals, which are widely used as flame retardants and plasticizers in a variety of consumer products. In the context of food packaging, DOPP can be incorporated into polymers like polyvinyl chloride (PVC) and others to impart flexibility. However, as an additive, DOPP is not chemically bound to the polymer matrix and can, therefore, migrate into foodstuffs upon contact. This migration is a significant food safety concern due to the potential health risks associated with OPEs.
The transfer of chemical constituents from food contact materials to food is known as migration.[1] Regulatory bodies, such as the European Union, have established frameworks like Regulation (EC) No 1935/2004 to ensure the safety of FCMs.[1] This includes setting Specific Migration Limits (SMLs) for individual substances based on toxicological assessments.[1] Given the widespread use of phosphate esters, understanding the extent of their migration is crucial for both regulatory compliance and public health.[2]
Comparative Analysis of Analytical Methodologies for DOPP Detection
The accurate quantification of DOPP migration relies on sensitive and selective analytical techniques. The two most prominent methods in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separates compounds in the liquid phase followed by ionization and mass-to-charge ratio detection. |
| Advantages | High resolution, excellent for volatile and semi-volatile compounds, extensive libraries for compound identification. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity. |
| Disadvantages | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Matrix effects can be more pronounced, potentially requiring more extensive sample cleanup. |
| Common Application | Widely used for the analysis of phthalates and other plasticizers in food and environmental samples.[3] | Increasingly used for the analysis of OPEs due to its versatility and sensitivity, especially for hydrolysis products.[4] |
Expert Insight: The choice between GC-MS and LC-MS often depends on the specific analyte and the food matrix. For DOPP, which is a semi-volatile compound, GC-MS is a well-established and reliable method.[3] However, LC-MS can offer advantages in complex food matrices where minimal sample preparation is desired and can also be used to simultaneously analyze DOPP and its potential degradation products.[4]
Assessment of DOPP Migration: Experimental Data and Influencing Factors
The migration of DOPP from FCMs is influenced by several factors, including the type of polymer, the nature of the food or food simulant, the contact time, and the temperature.[1][5]
Table of Experimental Migration Data for OPEs (as a proxy for DOPP)
| Food Simulant | Temperature (°C) | Time | Migrating Substance | Concentration | Source |
| 50% Ethanol | 70 | 2 hours | Tris(2,4-di-tert-butylphenyl)phosphate | Not specified | [6] |
| Food | Not specified | Not specified | Phosphate Esters | 0.5–20 ng/kg/day (adults) | [2] |
Causality Behind Migration:
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion of the plasticizer from the polymer matrix.[5]
-
Food Type: Fatty foods or simulants (like 50% ethanol or vegetable oil) tend to result in higher migration of lipophilic substances like DOPP because "like dissolves like".[7]
-
Contact Time: Longer contact periods allow for more significant diffusion of the additive into the food.[5]
-
Polymer Properties: The crystallinity and composition of the polymer can affect migration. More amorphous regions in a polymer generally allow for easier diffusion of additives.[8]
Comparison with Alternative Plasticizers
Concerns over the health effects of certain plasticizers have led to the development and use of alternatives.[9]
| Plasticizer Type | Examples | Migration Potential | Toxicological Profile |
| Organophosphate Esters | This compound (DOPP) | Can migrate, especially into fatty foods at elevated temperatures. | Concerns exist regarding potential endocrine disruption and other long-term health effects for some OPEs. |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Known to migrate; migration levels can exceed SMLs under certain conditions.[1] | Many phthalates are classified as endocrine disruptors and are subject to strict regulations. |
| Non-Phthalate Alternatives | Citrates (e.g., ATBC), Adipates (e.g., DEHA), Terephthalates (e.g., DOTP) | Also migrate, but some studies suggest lower migration rates compared to certain phthalates.[9] | Generally considered to have a better safety profile than many traditional phthalates, though data gaps remain for some.[9] |
Expert Recommendation: While non-phthalate alternatives are gaining traction, a full toxicological and migration assessment is essential before they are widely adopted.[9] Material substitution, such as using non-vinyl plastics like polyethylene or PLA, can also be an effective strategy to avoid the use of plasticizers altogether.[9]
Experimental Protocols
Migration Testing Workflow
The following diagram outlines a typical workflow for assessing the migration of DOPP from a food contact material.
Caption: General workflow for migration testing of food contact materials.
Detailed Protocol for DOPP Analysis by GC-MS
This protocol is a generalized procedure and should be validated for the specific matrix being tested.
1. Materials and Reagents:
-
Food Simulants: 10% ethanol (Simulant A), 3% acetic acid (Simulant B), 50% ethanol (Simulant D1), and olive oil (Simulant D2).
-
Extraction Solvent: n-hexane (HPLC grade).
-
Internal Standard (IS): Triphenyl phosphate (TPP) or another suitable OPE not expected in the sample.
-
DOPP analytical standard.
-
Sodium sulfate (anhydrous).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for cleanup.
2. Migration Experiment:
-
Rationale: The conditions of the migration test should simulate the worst-case scenario of actual use.[10]
-
Procedure:
-
Cut the FCM sample to a known surface area (e.g., 1 dm²).
-
Place the sample in a migration cell and add a known volume of the selected food simulant, ensuring full contact.
-
Seal the cell and incubate at the desired temperature and time (e.g., 60°C for 10 days for accelerated testing).
-
After incubation, remove the FCM sample and allow the food simulant to cool to room temperature.
-
3. Sample Extraction and Cleanup:
-
Rationale: This step isolates the analyte of interest from the food simulant matrix, concentrating it for analysis. n-hexane is effective for extracting non-polar compounds like DOPP from aqueous simulants.
-
Procedure (for aqueous simulants):
-
Spike the food simulant sample with the internal standard.
-
Perform a liquid-liquid extraction by transferring the simulant to a separatory funnel and adding n-hexane. Shake vigorously.
-
Allow the layers to separate and collect the organic (n-hexane) layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Procedure (for olive oil):
-
Sample cleanup is more complex and may involve techniques like gel permeation chromatography (GPC) or SPE to remove lipids.
-
4. GC-MS Analysis:
-
Rationale: GC-MS provides both separation and identification of the target analyte.[3] A low-polarity column is typically used for semi-volatile compounds.[3]
-
Instrumental Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, ramp to 280°C.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for DOPP and the internal standard.
-
5. Quantification and Validation:
-
Rationale: A calibration curve is essential for accurate quantification. The protocol's reliability is ensured through validation steps.
-
Procedure:
-
Prepare a series of calibration standards of DOPP in n-hexane, each containing the internal standard at a constant concentration.
-
Analyze the standards and the prepared sample extracts by GC-MS.
-
Construct a calibration curve by plotting the ratio of the DOPP peak area to the IS peak area against the DOPP concentration.
-
Calculate the concentration of DOPP in the sample extract from the calibration curve.
-
Express the migration result in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).
-
Validation: Perform recovery experiments by spiking blank food simulant with a known amount of DOPP and running it through the entire procedure. Analyze method blanks to check for contamination.
-
Conclusion and Future Outlook
The assessment of this compound migration from food contact materials is a critical component of ensuring food safety. While analytical methods like GC-MS and LC-MS are robust, challenges remain, particularly in analyzing complex food matrices and identifying non-intentionally added substances (NIAS).[10] The trend is moving towards the use of alternative plasticizers and materials with more favorable safety profiles.[9] However, these alternatives require the same rigorous migration and toxicological testing applied to traditional substances. Future research should focus on developing more comprehensive analytical methods for a wider range of potential migrants and filling the toxicological data gaps for new materials to ensure the continued safety of the food supply.
References
- Chemical Migration from Plastic Types of Food Contact Materials - SciSpace. (n.d.).
- Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate. (n.d.). PubMed.
- Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). (2018, September 20). FDA.
- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates. (2020, December 31). PMC.
- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). NCBI Bookshelf.
- A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. (2025, November 11). PMC - PubMed Central.
- Evaluation of a Mathematical Model of Dioctyl Phthalate Plasticizer Migration from PVC Discs into Colza Oil. (2025, August 5). ResearchGate.
- Migration of Substances from Food Packaging Materials to Foods. (n.d.). Bisphenol A Information & Resources.
- This compound | C22H39O4P. (n.d.). PubChem - NIH.
- Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository.
- ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.).
- Plasticizers - Toxic Free Food Contact. (n.d.).
- Effect of crystallinity on the migration of plastic additives from polylactic acid-based food contact plastics. (2023, April 4). ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasticizers - Toxic Free Food Contact [toxicfreefoodcontact.org]
- 10. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Potentiometric Reproducibility in DOPP-Plasticized Polymeric Membranes
Executive Summary
In the development of Ion-Selective Electrodes (ISEs), the choice of plasticizer is not merely a matter of solvation; it is the primary determinant of the membrane's dielectric constant (
While o-NPOE (2-Nitrophenyl octyl ether) is the standard for high-dielectric requirements and DOS (Bis(2-ethylhexyl) sebacate) dominates non-polar applications, DOPP (Dioctyl phenylphosphonate) occupies a critical "intermediate" niche (
This guide provides an objective technical comparison of DOPP against market alternatives, focusing specifically on reproducibility —the most common failure point in sensor fabrication. It details a self-validating fabrication protocol designed to minimize batch-to-batch variations in slope and detection limits.
Technical Foundation: The Dielectric "Goldilocks" Zone
The potentiometric response of an ISE is governed by the phase boundary potential equation. The plasticizer acts as the solvent mediator, determining the activity coefficients of the ions within the membrane phase.
Why DOPP?
-
Dielectric Constant (
): -
Mechanism: DOPP provides sufficient polarity to dissolve neutral carriers (like valinomycin or calcimycin) and stabilize their charged complexes, yet it is lipophilic enough to resist rapid exudation into aqueous samples.
Comparative Performance Analysis
The following data summarizes the performance characteristics of PVC membranes plasticized with DOPP versus standard alternatives.
Table 1: Plasticizer Performance Matrix (Typical Values for Cation-Selective Electrodes)
| Feature | DOS (Sebacate) | DOPP (Phosphonate) | o-NPOE (Ether) | Impact on Reproducibility |
| Dielectric Constant | ~4.0 | ~6.0 – 8.0 | ~24.0 | Determines selectivity coefficients ( |
| Lipophilicity ( | High (>10) | Moderate-High | Moderate | Affects leaching rates and lifetime. |
| Slope (mV/dec) | 54-57 (Sub-Nernstian) | 58-59 (Near-Nernstian) | 59+ (Nernstian) | DOPP offers better slopes than DOS for polar targets. |
| Detection Limit (LOD) | Higher polarity (NPOE) often yields lower LODs but higher noise. | |||
| Response Time ( | <10 s | <15 s | 20-30 s | Higher viscosity of NPOE slows kinetics; DOPP is faster. |
| Drift (Stability) | Low | Low-Medium | Medium-High | NPOE absorbs more water, causing potential drift. |
Key Insight: DOPP is the superior choice when the target analyte is moderately polar, or when the high leaching rate of o-NPOE compromises the biological safety or longevity of the sensor [1, 5].
Experimental Protocol: The "Zero-Drift" Fabrication System
Reproducibility in DOPP electrodes fails most often during the solvent evaporation phase , leading to micro-inhomogeneities. This protocol uses a Controlled Evaporation Rate (CER) method to ensure a uniform dielectric matrix.
Phase 1: The Cocktail Preparation (Causality-Driven)
Reagents:
-
High Molecular Weight PVC (33% w/w)
-
DOPP Plasticizer (66% w/w)
-
Ionophore (1% w/w)
-
Lipophilic Salt (Additive) (e.g., KTpClPB, 50 mol% relative to ionophore)
-
Solvent: Tetrahydrofuran (THF), freshly distilled.
Step-by-Step:
-
Gravimetric Ratios: Weigh components into a glass vial.
-
Why: Volumetric dosing of viscous plasticizers (DOPP) is inaccurate. Mass-based ratios ensure batch-to-batch consistency.
-
-
Solvation: Dissolve in THF (100 mg solids / 3 mL THF).
-
Vortex & Sonication: Vortex for 2 minutes, then sonicate for 10 minutes.
-
Why: DOPP is viscous. Sonication degasses the solution, preventing micro-bubbles that create "dead zones" on the electrode surface.
-
Phase 2: Casting and Controlled Evaporation
-
Casting: Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass plate.
-
The CER Method: Cover the ring with a filter paper stack and a heavy weight, leaving only a small air gap.
-
Why: Rapid evaporation of THF cools the membrane, causing water condensation (cloudiness) and phase separation. Slow evaporation (24-48 hours) ensures a transparent, homogeneous membrane.
-
-
Mounting: Cut a master disk and mount it to the electrode body using a solution of PVC/THF as "glue."
Phase 3: Conditioning (The Break-In)
-
Protocol: Soak the electrode in
M solution of the primary ion for 24 hours. -
Why: This establishes the phase boundary potential and saturates the interface, preventing "super-Nernstian" spikes during the first use.
Visualization of Workflows
Diagram 1: Membrane Fabrication & Reproducibility Logic
Caption: The Controlled Evaporation Rate (CER) at the red node is the critical control point for preventing phase separation in DOPP membranes.
Diagram 2: Signal Transduction Mechanism
Caption: DOPP modulates the membrane's dielectric constant, directly influencing the stability of the Ionophore-Analyte complex at the interface.
Self-Validating System: Quality Control
To ensure the guide's "Trustworthiness," every researcher must perform these two checks before running samples.
Validation 1: The Slope Check
Run a 3-point calibration (
-
Pass Criteria: Slope must be
mV/decade (monovalent) or mV/decade (divalent). -
Fail Mode: Slope < 50 mV/decade indicates DOPP leaching or insufficient conditioning .
Validation 2: The Impedance Check
Measure the membrane resistance.
-
Pass Criteria:
. -
Fail Mode:
- : Membrane is too thin or pinholes present (Evaporation too fast).
- : Ionophore has crystallized/precipitated (DOPP ratio incorrect).
References
-
Effect of plasticizer on the potentiometric characteristics of 2,6-DCPIP membrane-based sensors. ResearchGate. Available at: [Link]
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Repositorio UCHILE. Available at: [Link]
-
Use of Plasticizers for Electrochemical Sensors. ResearchGate. Available at: [Link]
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. NIH. Available at: [Link]
-
Effect of a plasticizer on the detection limit of calcium-selective electrodes. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Dioctyl phenyl phosphate
Executive Chemical Profile & Risk Assessment
Substance: Dioctyl Phenyl Phosphate (DOPP) / Bis(2-ethylhexyl) phenyl phosphate CAS No: 16368-17-1 (Primary isomer reference) Chemical Class: Organophosphate Ester (OPE)[1]
The Mechanism of Hazard (Why This Matters)
Handling DOPP requires more than generic "lab safety."[1] As an organophosphate plasticizer, its chemical behavior dictates specific PPE failures that standard protocols often miss.
-
Lipophilicity & Dermal Absorption: Unlike inorganic acids, DOPP is highly lipophilic.[1] It does not merely burn the skin surface; it rapidly penetrates the stratum corneum, entering the systemic circulation.[1] This makes skin absorption (H312) a primary vector for toxicity, potentially leading to delayed neurotoxic or reproductive effects common to the OPE class.[1]
-
Polymer Degradation (The "Glove Eater" Effect): DOPP is industrially used to soften PVC.[1] Consequently, Vinyl (PVC) gloves offer zero protection .[1] The chemical will plasticize the glove material itself, reducing breakthrough time to seconds and effectively acting as a carrier solvent to speed absorption into the skin.[1]
-
Corrosivity: Depending on purity and hydrolysis products (which may include phosphoric acid derivatives), DOPP can cause severe skin burns and eye damage (H314).[1]
The PPE Matrix: Validated Protection Standards
This matrix synthesizes permeation data and hazard classifications to provide a self-validating selection system.[1]
| Protection Zone | Standard Protocol (Splash Risk) | High-Risk Protocol (Immersion/Heating) | CONTRAINDICATED (Do Not Use) |
| Hand Protection | Nitrile Rubber (Min thickness: 5 mil)Change every 15 mins or immediately upon splash.[1] | Laminate Film (e.g., Silver Shield®) or Butyl Rubber Required for spill cleanup or handling >100mL.[1] | Latex (Poor resistance)Vinyl/PVC (Rapid degradation) |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)ANSI Z87.1 / EN 166 compliant. | Face Shield + Goggles Required when pouring, heating, or pressurizing.[1] | Safety Glasses (Insufficient for corrosive liquids) |
| Respiratory | Fume Hood (Face velocity: 100 fpm)No respirator needed if contained.[1] | Half-Face Respirator Cartridge: Organic Vapor (OV) + P100 Particulate pre-filter.[1] | Surgical Masks (No protection against vapors) |
| Body Defense | Lab Coat (Polyester/Cotton blend)Buttoned to neck.[1] | Chem-Resistant Apron (Neoprene/Butyl)Worn over lab coat.[1] | Short sleeves / Open shoes |
Glove Selection Logic: A Decision Framework
Do not rely on guesswork. Use this logic flow to determine the correct hand protection for your specific manipulation.
Figure 1: Decision tree for selecting hand protection based on exposure duration and material compatibility.[1]
Operational Protocols
A. Safe Handling Workflow
-
Engineering Controls First: All open handling of DOPP must occur inside a certified chemical fume hood. The vapor pressure is low at room temperature, but heating generates hazardous organophosphate mists.[1]
-
Double-Gloving Technique:
-
Transfer Protocol: When transferring DOPP between containers, use chemically resistant pipettes (glass or polypropylene).[1] Avoid polystyrene serological pipettes, as DOPP may craze or dissolve the plastic, leading to structural failure and spills.[1]
B. Emergency Spill Response (The "Isolate & Neutralize" System)
In the event of a spill >10mL, evacuate the immediate area and follow this workflow.
Figure 2: Step-by-step workflow for containing and cleaning this compound spills.[1][2]
C. Decontamination & Waste Disposal[1]
-
Skin Contact: Immediate soap and water wash for 15 minutes.[1] Do not use alcohol or organic solvents on skin; this increases the permeability of the skin to the organophosphate.[1]
-
Glassware: Rinse with a non-polar solvent (e.g., Hexane or Acetone) inside the fume hood to dissolve the oily residue, then wash with Alconox/detergent.[1] Collect the solvent rinse as hazardous waste.[1]
-
Disposal Stream: DOPP must be incinerated.[1] It should not be poured down the drain due to aquatic toxicity and persistence.[1] Label waste clearly as "Organophosphate Ester - Toxic."[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85990, Bis(2-ethylhexyl) phenyl phosphate.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Bis(2-ethylhexyl) phenyl phosphate (EC 240-428-0).[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Organophosphate Pesticides/Esters.[1] (General handling protocols for the chemical class). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
